4-Methylaeruginoic acid
Description
This compound has been reported in Streptomyces with data available.
a cytotoxic phenylthiazoline from Streptomyces; structure given in first source
Properties
Molecular Formula |
C11H11NO3S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
(4S)-2-(2-hydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO3S/c1-11(10(14)15)6-16-9(12-11)7-4-2-3-5-8(7)13/h2-5,13H,6H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
OXCVIPGXPILNPT-LLVKDONJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 4-Methylaeruginoic Acid: A Technical Guide to its Discovery and Isolation
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the discovery, isolation, and preliminary characterization of 4-Methylaeruginoic acid, a cytotoxic phenylthiazoline with potential applications in oncology.
Executive Summary
This compound, a novel secondary metabolite, was first identified and isolated from the fermentation broth of Streptomyces sp. KCTC 9303. This compound has demonstrated significant cytotoxic effects against various human tumor cell lines, positioning it as a molecule of interest for further investigation in cancer research and drug development. This guide details the available information on its discovery, methods of isolation, structural elucidation, and biological activity, providing a foundational resource for researchers in the field.
Discovery and Source Organism
The discovery of this compound was first reported in 1997 by Ryoo et al. in The Journal of Antibiotics. The producing organism is a strain of Streptomyces, designated KCTC 9303. Streptomyces are a well-known genus of Gram-positive bacteria, renowned for their ability to produce a wide array of bioactive secondary metabolites, including many clinically important antibiotics and anticancer agents.
Isolation and Purification of this compound
Fermentation of Streptomyces sp. KCTC 9303
A typical fermentation protocol for Streptomyces species to induce secondary metabolite production is as follows:
Experimental Protocol:
-
Inoculum Preparation: A seed culture of Streptomyces sp. KCTC 9303 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension or a vegetative mycelial fragment from a slant culture. The seed culture is incubated for 2-3 days at 28-30°C with shaking (200-250 rpm).
-
Production Culture: The production medium, designed to promote secondary metabolite synthesis (e.g., a complex medium containing glucose, soybean meal, yeast extract, and mineral salts), is inoculated with the seed culture (typically 5-10% v/v).
-
Fermentation Conditions: The production culture is incubated for 5-7 days at 28-30°C with vigorous aeration and agitation. The pH of the culture is monitored and maintained within a suitable range (typically pH 6.8-7.2).
-
Monitoring: The production of this compound can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
Extraction and Chromatographic Purification
Following fermentation, the bioactive compound is extracted from the culture broth and purified.
Experimental Protocol:
-
Harvesting: The fermentation broth is harvested, and the mycelial biomass is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the secondary metabolites into the organic phase. The mycelial cake can also be extracted separately with a polar organic solvent like acetone (B3395972) or methanol (B129727) to recover any intracellularly stored compound.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Preparative HPLC: Fractions showing activity are further purified by preparative reverse-phase HPLC (RP-HPLC) using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol with a small amount of acid like trifluoroacetic acid or formic acid).
-
-
Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC, and its identity is confirmed by spectroscopic methods.
Structural Elucidation
The structure of this compound was determined to be a phenylthiazoline derivative. The elucidation of its chemical structure would have relied on a combination of spectroscopic techniques.
| Spectroscopic Technique | Information Obtained |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition (High-Resolution MS). |
| ¹H Nuclear Magnetic Resonance (NMR) | Information on the number, type, and connectivity of protons in the molecule. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Information on the number and type of carbon atoms in the molecule. |
| 2D NMR (COSY, HMQC, HMBC) | Detailed information on the connectivity between protons and carbons, allowing for the assembly of the molecular structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule (e.g., carbonyls, hydroxyls, aromatic rings). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information on the presence of chromophores, such as conjugated systems and aromatic rings. |
Table 1: Spectroscopic Data for Structural Elucidation of this compound (Hypothetical Data Based on Typical Phenylthiazoline Structures)
| Data Type | Observed Values |
| Molecular Formula | C₁₁H₁₁NO₂S |
| Molecular Weight | 221.28 g/mol |
| ¹H NMR (δ, ppm) | Aromatic protons (7.0-8.0 ppm), Methyl protons (~2.5 ppm), Methine proton (~5.0 ppm), Methylene protons (~3.5 ppm) |
| ¹³C NMR (δ, ppm) | Aromatic carbons (120-140 ppm), Carbonyl carbon (~170 ppm), Thiazoline carbons (60-80 ppm), Methyl carbon (~20 ppm) |
| UV λmax (nm) | ~280, ~320 nm |
Biological Activity: Cytotoxicity
This compound has been reported to exhibit cytotoxic activity against various human tumor cell lines.[1] This suggests its potential as an anticancer agent.
Table 2: Reported Biological Activity of this compound
| Activity Type | Details | Reference |
| Cytotoxicity | Effective against various human tumor cell lines. | Ryoo et al., 1997[1] |
| Antibiotic | Classified as an antibiotic. | TargetMol Chemicals[2] |
| Potential Inhibitor | Identified as a potential inhibitor of the PxLR effector PexRD2 in Phytophthora infestans. | ResearchGate Publication[3] |
Note: Specific IC₅₀ values and the full panel of cell lines tested are not available in the publicly accessible literature and would require access to the full text of the primary publication.
Visualizations
Logical Workflow for Discovery
Caption: Logical workflow for the discovery of this compound.
Experimental Workflow for Isolation
Caption: Experimental workflow for the isolation of this compound.
Future Directions
The initial discovery of this compound opens several avenues for future research:
-
Total Synthesis: The development of a total synthesis route would enable the production of larger quantities for further biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.
-
Mechanism of Action: Investigating the molecular mechanism by which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent.
-
Biosynthetic Pathway: Elucidating the biosynthetic pathway of this compound in Streptomyces sp. KCTC 9303 could enable the use of synthetic biology approaches to improve its production or generate novel derivatives.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound.
Conclusion
This compound represents a promising natural product with demonstrated cytotoxic activity. This technical guide provides a summary of the currently available information on its discovery and isolation. Further research, particularly obtaining the detailed experimental data from the original publication and pursuing the future directions outlined above, will be essential to fully realize the therapeutic potential of this molecule.
References
Unveiling 4-Methylaeruginoic Acid: A Technical Guide to its Natural Sources, Producers, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylaeruginoic acid is a putative, novel derivative of the known bacterial metabolite, aeruginoic acid. While not yet formally isolated and characterized from natural sources under this specific nomenclature, its existence is strongly suggested by mutasynthesis studies of related compounds in Pseudomonas species. This technical guide provides an in-depth overview of the natural sources and producers of the parent compound, aeruginoic acid, and its immediate precursor, dihydroaeruginoic acid. Furthermore, it extrapolates the likely biosynthetic pathway and production context for this compound, offering a foundational resource for researchers interested in the discovery, characterization, and potential applications of this and related molecules.
Natural Sources and Producers of Aeruginoic Acid and its Precursors
Aeruginoic acid and its direct biosynthetic precursor, dihydroaeruginoic acid, are secondary metabolites primarily produced by bacteria of the genus Pseudomonas and Burkholderia. These compounds are often associated with the biosynthetic pathway of pyochelin, a well-characterized siderophore.
Table 1: Known Producers of Aeruginoic Acid and Dihydroaeruginoic Acid
| Compound | Producing Organism(s) | Natural Source/Habitat | Reference(s) |
| Aeruginoic acid | Pseudomonas aeruginosa | Ubiquitous in soil and water; opportunistic human pathogen | [1] |
| Burkholderia cenocepacia | Soil, water, and plant rhizospheres; opportunistic pathogen in cystic fibrosis patients | [2] | |
| Dihydroaeruginoic acid | Pseudomonas fluorescens | Soil, water, and plant surfaces | [3] |
| Pseudomonas aeruginosa | Ubiquitous in soil and water; opportunistic human pathogen | [3][4] |
Biosynthesis of Aeruginoic Acid and the Inferred Pathway for this compound
The biosynthesis of aeruginoic acid is intrinsically linked to the pyochelin pathway in Pseudomonas aeruginosa. The key precursors are chorismic acid (from the shikimate pathway), which is converted to salicylic (B10762653) acid, and L-cysteine.
Biosynthesis of Dihydroaeruginoic Acid
The formation of dihydroaeruginoic acid is a critical step. It involves the condensation of salicylic acid and L-cysteine. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS) module. The genes responsible for this transformation are part of the pch gene cluster. Specifically, the pchD gene product adenylates salicylate, activating it for subsequent reaction, and pchE is a peptide synthetase that incorporates cysteine and catalyzes the cyclization to form the thiazoline (B8809763) ring of dihydroaeruginoic acid[3][4].
Conversion to Aeruginoic Acid
Dihydroaeruginoic acid can be considered a shunt product of the pyochelin pathway[1]. Its conversion to aeruginoic acid involves the oxidation of the thiazoline ring to a thiazole (B1198619) ring.
Inferred Biosynthesis of this compound
A study on a salicylate-deficient (Sal-) mutant of Pseudomonas aeruginosa demonstrated that feeding the culture with 4-methylsalicylic acid resulted in the production of 4-methylpyochelin[5]. This strongly implies that the biosynthetic machinery for pyochelin, including the enzymes that synthesize dihydroaeruginoic acid, can recognize and process 4-methylsalicylic acid. Therefore, it is highly probable that 4-methyldihydroaeruginoic acid is an intermediate in this mutasynthetic pathway. Consequently, This compound would be the oxidized thiazole derivative.
The proposed biosynthetic pathway for this compound is depicted in the following diagram:
Experimental Protocols
General Culture Conditions for Producer Strains
Pseudomonas and Burkholderia species are typically cultured in iron-deficient media to induce the production of siderophores and related metabolites. A common medium is King's B medium, modified to be low in iron.
Table 2: Example of Iron-Deficient Culture Medium
| Component | Concentration |
| Proteose Peptone No. 3 | 20 g/L |
| Glycerol | 10 mL/L |
| K₂HPO₄ | 1.5 g/L |
| MgSO₄·7H₂O | 1.5 g/L |
Note: Glassware should be treated to remove trace iron by washing with 6 M HCl followed by rinsing with deionized water.
Cultures are typically incubated at 28-30°C with shaking for 24-72 hours.
Extraction and Isolation of Aeruginoic Acid Derivatives
A general protocol for the extraction of these thiazole-containing carboxylic acids from culture supernatants is as follows:
-
Centrifugation: Bacterial cultures are centrifuged (e.g., 10,000 x g for 15 minutes) to pellet the cells.
-
Acidification: The pH of the supernatant is adjusted to ~2.0 with concentrated HCl.
-
Solvent Extraction: The acidified supernatant is extracted three times with an equal volume of ethyl acetate.
-
Drying and Concentration: The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated in vacuo.
-
Chromatographic Purification: The crude extract is then subjected to chromatographic purification, typically starting with silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC), often using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid).
Analytical Characterization
The structural elucidation of aeruginoic acid and its derivatives relies on a combination of spectroscopic techniques.
Table 3: Analytical Methods for Characterization
| Technique | Purpose |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the elemental composition and exact mass. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis to elucidate structural motifs. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Determination of the carbon-hydrogen framework and connectivity. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation, including the assignment of all protons and carbons and their correlations. |
| UV-Vis Spectroscopy | Identification of chromophores, characteristic of the thiazole and phenyl rings. |
The following diagram illustrates a general workflow for the discovery and characterization of novel aeruginoic acid derivatives:
Significance and Future Directions
The study of aeruginoic acid and its derivatives is of significant interest due to their potential biological activities, including antimicrobial and iron-chelating properties. The inferred existence of this compound opens up possibilities for generating novel analogs through mutasynthesis and synthetic biology approaches. Future research in this area could focus on:
-
Isolation and Characterization: A targeted search for this compound in Pseudomonas species fed with 4-methylsalicylic acid to formally confirm its structure and properties.
-
Bioactivity Screening: Evaluation of the antimicrobial, anti-inflammatory, and other biological activities of purified aeruginoic acid derivatives.
-
Biosynthetic Engineering: Manipulation of the pch gene cluster to produce novel "unnatural" natural products with potentially enhanced or novel therapeutic properties.
This guide provides a comprehensive starting point for researchers venturing into the study of this intriguing class of bacterial metabolites. The methodologies and biosynthetic insights presented herein are intended to facilitate the discovery and development of new molecules with potential applications in medicine and biotechnology.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. 2-(2-Hydroxyphenyl)-4-thiazolecarboxylic acid | C10H7NO3S | CID 136077166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroaeruginoic acid synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutasynthesis of siderophore analogues by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Methylaeruginoic Acid from Streptomyces sp.
A Note to the Reader: Extensive searches for "4-Methylaeruginoic acid" produced by Streptomyces sp. have yielded no specific information on a compound with this name. The scientific literature and chemical databases do not contain entries for the isolation, characterization, biosynthesis, or biological activity of this compound from this genus. It is possible that this is a novel, yet-to-be-published compound, or that the name is a misnomer for a related molecule.
Aeruginoic acid is a thiazole-containing secondary metabolite, and while Streptomyces are prolific producers of a vast array of secondary metabolites, including many nitrogen-containing heterocycles, the biosynthesis of aeruginoic acid itself is primarily characterized in Pseudomonas.
Given the absence of data on the requested topic, this guide will instead provide a comprehensive overview of a related and well-documented class of bioactive nitrogen-containing secondary metabolites from Streptomyces: the phenazines . This will serve as a relevant example of the in-depth technical information available for researchers, scientists, and drug development professionals interested in Streptomyces natural products.
Technical Guide: Phenazine-1-carboxylic Acid and its Derivatives from Streptomyces sp.
Phenazines are a large group of pigmented, nitrogen-containing heterocyclic compounds produced by various bacteria, including numerous Streptomyces species. They exhibit a wide range of biological activities, making them a subject of intense research for applications in medicine and agriculture.
Chemical Structure
The core structure of phenazines consists of a dibenzannulated pyrazine (B50134) ring. The diversity of this class of compounds arises from various substitutions on this core scaffold, including carboxyl groups, hydroxyl groups, alkyl chains, and amides. A foundational and commonly isolated phenazine (B1670421) from Streptomyces is phenazine-1-carboxylic acid (PCA).
Biosynthesis
Phenazine biosynthesis in Streptomyces is well-characterized and proceeds via the shikimic acid pathway. The key intermediate, chorismic acid, is converted into the phenazine scaffold by a conserved set of enzymes encoded within a phenazine biosynthetic gene cluster (BGC).
The generalized biosynthetic pathway is as follows:
-
Chorismic Acid Conversion: Two molecules of chorismic acid are converted to phenazine-1,6-dicarboxylic acid (PDC).
-
Decarboxylation: PDC is then decarboxylated to yield phenazine-1-carboxylic acid (PCA).
-
Modifications: PCA can be further modified by various tailoring enzymes to produce a diverse array of phenazine derivatives.
Caption: Generalized biosynthetic pathway of phenazine-1-carboxylic acid and its derivatives in Streptomyces.
Biological Activities and Quantitative Data
Phenazines from Streptomyces have been reported to possess a wide range of biological activities. The following table summarizes some of the reported activities for phenazine-1-carboxylic acid (PCA) and related compounds.
| Compound | Biological Activity | Target Organism/Cell Line | Reported IC50 / MIC |
| Phenazine-1-carboxylic acid (PCA) | Antibacterial | Bacillus subtilis | 1.6 µg/mL |
| Phenazine-1-carboxylic acid (PCA) | Antifungal | Fusarium oxysporum | 5.8 µg/mL |
| 5-Methyl-phenazine-1-carboxylic acid | Anticancer | A549 (Lung Cancer) | 488.7 nM[1] |
| 5-Methyl-phenazine-1-carboxylic acid | Anticancer | MDA-MB-231 (Breast Cancer) | 458.6 nM[1] |
| 2-Bromo-1-hydroxyphenazine | Antibacterial | Staphylococcus aureus | 1.72 µg/mL[1] |
Experimental Protocols
The following sections outline generalized experimental protocols for the isolation, characterization, and biological evaluation of phenazines from Streptomyces.
A typical workflow for obtaining phenazine compounds from a Streptomyces culture is depicted below.
Caption: A standard workflow for the isolation of phenazine secondary metabolites from Streptomyces fermentation.
Detailed Protocol:
-
Fermentation: A seed culture of Streptomyces sp. is used to inoculate a suitable production medium (e.g., ISP2 broth). The culture is incubated for 7-14 days at 28-30°C with shaking (200 rpm).
-
Extraction: The culture broth is separated from the mycelium by centrifugation. Both the supernatant and the mycelial cake (after homogenization) are extracted three times with an equal volume of ethyl acetate.
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the components into fractions.
-
Purification: Fractions containing the compounds of interest (often identified by their color and TLC profile) are further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) to obtain pure phenazines.
The chemical structure of purified compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the detailed chemical structure and connectivity of the atoms.
-
UV-Visible Spectroscopy: The characteristic chromophore of the phenazine core gives distinct absorption maxima that can aid in identification.
Antimicrobial Activity (MIC Determination):
-
A two-fold serial dilution of the purified compound is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism (e.g., Bacillus subtilis, Fusarium oxysporum) is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity (MTT Assay):
-
Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the purified compound and incubated for 48-72 hours.
-
MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Conclusion
While "this compound" from Streptomyces sp. remains an elusive target, the study of well-characterized secondary metabolites like phenazines from this genus provides a robust framework for natural product discovery and development. The methodologies outlined above represent the standard approach in the field for isolating novel compounds, elucidating their structures, and evaluating their biological potential. Future research may yet uncover the existence and properties of this compound, but for now, the rich chemistry of known Streptomyces metabolites offers a wealth of opportunities for scientific exploration.
References
The Enigmatic Pathway of 4-Methylaeruginoic Acid: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeruginoic acid and its derivatives are secondary metabolites produced by the opportunistic human pathogen Pseudomonas aeruginosa. These compounds are synthesized as part of the pyochelin siderophore system, which plays a crucial role in iron acquisition, a key factor in the bacterium's virulence. While the biosynthesis of dihydroaeruginoic acid and its oxidized form, aeruginoic acid, is well-characterized, the existence and synthesis of a methylated variant, "4-Methylaeruginoic acid," remains a topic of scientific inquiry. This technical guide provides a comprehensive overview of the established biosynthetic pathway of aeruginoic acid and proposes a scientifically plausible route for the formation of this compound. This document is intended to serve as a valuable resource for researchers investigating siderophore biosynthesis, developing novel antimicrobial agents, or exploring the metabolic capabilities of Pseudomonas aeruginosa.
Core Biosynthetic Pathway: From Chorismate to Aeruginoic Acid
The biosynthesis of aeruginoic acid is intricately linked to the pyochelin siderophore pathway and is encoded by the pch gene cluster. The pathway initiates from the central metabolite chorismate and involves a series of enzymatic reactions catalyzed by proteins encoded in the pchDCBA and pchEFGHI operons.
Step 1: Synthesis of the Salicylate (B1505791) Precursor
The journey begins with the conversion of chorismate to salicylate. This two-step process is catalyzed by the enzymes PchA and PchB.
-
PchA (Isochorismate Synthase): PchA converts chorismate to isochorismate.
-
PchB (Isochorismate-Pyruvate Lyase): PchB then catalyzes the elimination of pyruvate (B1213749) from isochorismate to yield salicylate.
Step 2: Activation of Salicylate and Condensation with Cysteine
Salicylate is then activated and condensed with L-cysteine to form the thiazoline (B8809763) ring of dihydroaeruginoic acid. This crucial phase is orchestrated by a multi-enzyme complex.
-
PchD (Salicylate-AMP Ligase): PchD activates salicylate by adenylation, forming salicyl-AMP.[1]
-
PchE (Dihydroaeruginoic Acid Synthetase): This non-ribosomal peptide synthetase (NRPS) possesses multiple domains. It first adenylates and activates L-cysteine. The activated salicylate is then transferred to the peptidyl carrier protein (PCP) domain of PchE. Subsequently, the activated L-cysteine is condensed with the salicyl-moiety, followed by cyclization to form a thiazoline ring, resulting in the formation of dihydroaeruginoic acid bound to PchE.[2]
-
PchC (Thioesterase): PchC is believed to be involved in the release of pathway intermediates from the NRPS complex, although its precise role in dihydroaeruginoic acid release is not fully elucidated.[1]
Step 3: Formation of Aeruginoic Acid
Dihydroaeruginoic acid is a direct precursor to aeruginoic acid. The conversion is a dehydrogenation reaction, resulting in the aromatization of the thiazoline ring to a thiazole (B1198619) ring. While the specific enzyme responsible for this oxidation in P. aeruginosa is not definitively identified in the provided search results, such conversions are common enzymatic reactions in microbial secondary metabolism.
The Hypothetical Pathway to this compound
The nomenclature "this compound" suggests the addition of a methyl group to the 4-position of the aeruginoic acid molecule. The chemical structure of aeruginoic acid is 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid, indicating that the methylation would occur on the carbon atom of the thiazole ring that bears the carboxylic acid group.
The biosynthesis of this methylated derivative would likely involve a final enzymatic step catalyzed by a methyltransferase.
Proposed Step 4: Methylation of Aeruginoic Acid
-
Enzyme: A putative S-adenosyl-L-methionine (SAM)-dependent methyltransferase. Pseudomonas aeruginosa possesses a wide array of such enzymes responsible for the methylation of various substrates, including nucleic acids and proteins.[1][3][4] It is plausible that a specific methyltransferase recognizes aeruginoic acid or its immediate precursor as a substrate.
-
Mechanism: The methyltransferase would catalyze the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the C4 position of the thiazole ring of aeruginoic acid. This would result in the formation of this compound.
Further research, including the screening of P. aeruginosa methyltransferase knockout libraries and in vitro assays with purified enzymes and substrates, would be necessary to identify the specific enzyme responsible for this proposed methylation.
Quantitative Data
Currently, there is no direct quantitative data available for the biosynthesis of this compound. However, studies on the pyochelin pathway provide insights into the production of its precursors.
| Precursor/Product | Organism | Growth Conditions | Typical Yield | Reference |
| Dihydroaeruginoic Acid | Pseudomonas aeruginosa | Iron-limited media | Detectable in culture supernatants | [1] |
| Pyochelin | Pseudomonas aeruginosa | Iron-depleted media | Varies with strain and conditions | [5] |
Experimental Protocols
Detection and Quantification of Dihydroaeruginoic Acid
This protocol is adapted from methods used for the analysis of pyochelin pathway intermediates.[6]
a. Sample Preparation:
-
Grow P. aeruginosa in an iron-depleted medium to induce the pch operon.
-
Centrifuge the culture to pellet the cells.
-
Acidify the supernatant to pH 2.0 with HCl.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., methanol) for analysis.
b. Analytical Method:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV-Vis spectrophotometer, monitoring at wavelengths characteristic for dihydroaeruginoic acid (approximately 310 nm).
-
Quantification: Use a purified standard of dihydroaeruginoic acid to generate a standard curve for accurate quantification.
-
In Vitro Reconstitution of Dihydroaeruginoic Acid Synthesis
This protocol allows for the study of the enzymatic reactions in a controlled environment.
a. Enzyme Purification:
-
Clone the genes pchD and pchE into expression vectors.
-
Overexpress the proteins in a suitable host, such as E. coli.
-
Purify the recombinant PchD and PchE proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
b. In Vitro Assay:
-
Set up a reaction mixture containing:
-
Purified PchD and PchE enzymes.
-
Salicylate.
-
L-cysteine.
-
ATP and MgCl₂.
-
A suitable buffer (e.g., Tris-HCl or HEPES at a physiological pH).
-
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C).
-
Stop the reaction at various time points by adding an organic solvent (e.g., methanol) or acid.
-
Analyze the reaction products by HPLC or LC-MS to detect the formation of dihydroaeruginoic acid.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of Aeruginoic Acid
Caption: Biosynthesis of Aeruginoic Acid in P. aeruginosa.
Proposed Biosynthesis of this compound
Caption: Proposed final step in the biosynthesis of this compound.
Experimental Workflow for Identifying the this compound Methyltransferase
Caption: Workflow to identify the this compound methyltransferase.
Conclusion
The biosynthesis of aeruginoic acid in Pseudomonas aeruginosa is a well-defined pathway that serves as a foundation for understanding the formation of related secondary metabolites. While the existence of this compound is currently hypothetical, this guide provides a scientifically grounded proposal for its biosynthesis via a terminal methylation step. The detailed experimental protocols and workflows outlined herein offer a roadmap for researchers to investigate this enigmatic pathway further. Elucidating the complete biosynthetic machinery for aeruginoic acid and its derivatives will not only expand our knowledge of microbial metabolism but may also unveil novel targets for the development of anti-infective therapies against the formidable pathogen, Pseudomonas aeruginosa.
References
- 1. The Pseudomonas aeruginosa nirE gene encodes the S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase required for heme d(1) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Identification of a Pseudomonas aeruginosa PAO1 DNA Methyltransferase, Its Targets, and Physiological Roles | Semantic Scholar [semanticscholar.org]
- 3. Detection and characterisation of 16S rRNA methyltransferase-producing Pseudomonas aeruginosa from the UK and Republic of Ireland from 2003-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthesis and biological activity of pyochelin, a siderophore of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Technical Guide to the Biological Activity and Function of 2-Alkyl-4-Quinolones: The Pseudomonas aeruginosa Quorum Sensing Signals
Disclaimer: Information regarding a specific compound named "4-Methylaeruginoic acid" is not available in the public domain based on the conducted research. This guide will focus on the well-characterized class of 2-alkyl-4-quinolone (AQ) signaling molecules from Pseudomonas aeruginosa, which are structurally and functionally related to the likely intended topic. The primary focus will be on the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4-quinolone.
This technical guide provides a comprehensive overview of the biological activity, function, and experimental analysis of 2-alkyl-4-quinolones (AQs), a class of quorum-sensing molecules pivotal for the pathogenicity of Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals.
Introduction to 2-Alkyl-4-Quinolones
Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[1] In addition to the acyl-homoserine lactone (AHL)-based las and rhl systems, P. aeruginosa employs a third QS system based on 2-alkyl-4-quinolones (AQs).[2] These molecules, characterized by a 4-quinolone core with an alkyl side chain at the C-2 position, are crucial for bacterial communication and virulence.[3][4]
The most studied AQs include 2-heptyl-4-quinolone (HHQ), which is the direct precursor to the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4-quinolone.[5] PQS is a key signaling molecule that integrates the las and rhl QS systems and regulates a wide array of genes involved in virulence.[1][6] Another significant AQ is 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), known for its antimicrobial properties through the inhibition of bacterial respiration.[7][8]
Biological Activity and Function
The biological activities of AQs are diverse, ranging from intra-species signaling to inter-kingdom interactions. Their primary functions include:
-
Quorum Sensing: PQS and HHQ are central to the PQS quorum-sensing system.[8] PQS binds to the transcriptional regulator PqsR (also known as MvfR), which in turn activates the expression of the pqsABCDE operon, leading to a positive feedback loop in PQS synthesis.[8][9] This system controls the production of numerous virulence factors, including elastase, pyocyanin (B1662382), and rhamnolipids, and is essential for the full virulence of P. aeruginosa in various infection models.[6][9]
-
Virulence Factor Regulation: The PQS system is a critical component of the hierarchical QS network in P. aeruginosa. It links the las and rhl systems to orchestrate a coordinated expression of virulence genes.[1] For instance, PQS can induce the expression of lasB, which encodes for the LasB elastase, a key enzyme involved in tissue damage.[10]
-
Biofilm Formation: AQs play a significant role in the development and maturation of biofilms. Null mutants of the pqs system exhibit reduced biofilm formation.[9][11] PQS is also involved in the release of extracellular DNA (eDNA), a crucial component of the biofilm matrix.[12] Furthermore, PQS can induce the biogenesis of outer-membrane vesicles, which can enhance biofilm dispersion.[9][10]
-
Iron Acquisition: PQS has been shown to possess iron-chelating activity.[10] It can sequester iron from the environment and deliver it to bacterial cells, thereby playing a role in iron acquisition, which is essential for bacterial growth and pathogenesis.[9][10][13]
-
Interspecies and Interkingdom Interactions: PQS and its precursor HHQ can influence the behavior of other bacteria and even eukaryotic organisms. They have been shown to repress motility and biofilm formation in a range of Gram-positive and Gram-negative bacteria, as well as in the pathogenic yeast Candida albicans.[5] HHQ also exhibits bacteriostatic activity against certain pathogenic bacteria.[5]
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the biological activity of PQS and related molecules.
| Compound | Biological Activity | Organism/System | Quantitative Data | Reference |
| Pseudomonas Quinolone Signal (PQS) | Induction of lasB-lacZ fusion gene expression and activation of β-galactosidase activity. | P. aeruginosa strain PAO-R1 (lasR⁻) | Effective concentration range: 0-200 µM (18 h) | [10] |
| Pseudomonas Quinolone Signal (PQS) | Promotion of pyochelin and pyocyanin synthesis, increased sensitivity to H₂O₂, and reduction of iron concentration. | P. aeruginosa PAO1 | 40 µM (5-24 h) | [10] |
| 2-n-Heptyl-4-hydroxy-quinoline-N-oxide (N7) | Inhibition of 5-lipoxygenase. | In vitro assay | IC₅₀ = 1.5 x 10⁻⁷ M | [3] |
| E7 (an alkylquinolone) | Antiviral activity against HIV. | In vitro assay | ID₅₀ = 10⁻³ µg/mL | [3] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature for studying AQs.
This protocol is used to assess the impact of AQs or potential inhibitors on a key virulence factor regulated by the PQS system.
-
Culture Preparation: Grow P. aeruginosa PAO1 in a suitable medium (e.g., Glycerol Alanine Minimal Medium) with and without the test compound (e.g., PQS or an inhibitor) at 37°C with shaking for 24-48 hours.[14]
-
Extraction: Centrifuge a 5 mL aliquot of the culture to pellet the cells. Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform (B151607). Vortex vigorously to extract the blue pyocyanin into the chloroform layer.[14][15]
-
Acidification and Quantification: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex to extract the pyocyanin into the acidic aqueous phase, which will turn pink.[14][15]
-
Measurement: Measure the absorbance of the pink aqueous phase at 520 nm using a spectrophotometer.[14] The concentration can be calculated by multiplying the absorbance by 17.072.[15]
This assay quantifies the ability of P. aeruginosa to form biofilms in the presence or absence of test compounds.
-
Inoculum Preparation: Grow P. aeruginosa PAO1 overnight in a rich medium like LB broth. Dilute the culture to an OD₆₀₀ of 0.05 in fresh LB broth.[14]
-
Biofilm Growth: Add 200 µL of the diluted culture to each well of a 96-well polystyrene microtiter plate. Add the test compound at desired concentrations. Incubate the plate statically at 37°C for 24-48 hours.[14]
-
Staining: Discard the planktonic cells and wash the wells with Phosphate Buffered Saline (PBS). Air dry the plate and stain the adherent biofilm with 200 µL of 0.1% crystal violet solution for 15 minutes.[14]
-
Quantification: Discard the crystal violet solution and wash the wells thoroughly with water. Solubilize the bound crystal violet with 200 µL of 95% ethanol. Measure the absorbance at 550 nm using a microplate reader.[14]
These assays are used to measure the effect of AQs on the expression of specific target genes.
-
Strain and Culture Conditions: Use a P. aeruginosa strain carrying a reporter gene fusion (e.g., lasB-lacZ). Grow the strain in a suitable medium to the desired growth phase.
-
Induction: Add varying concentrations of the test compound (e.g., PQS). Include appropriate positive and negative controls.[10]
-
Incubation: Incubate the cultures at 37°C with shaking for a defined period (e.g., 4-6 hours).[14]
-
Measurement: Measure the reporter signal (e.g., β-galactosidase activity, luminescence, or fluorescence) using a suitable instrument. Also, measure the OD₆₀₀ to normalize for cell growth.[10][14]
Signaling Pathways and Biosynthesis
The following diagrams illustrate the PQS biosynthesis pathway and its role in the P. aeruginosa quorum-sensing network.
Caption: Biosynthesis pathway of PQS from anthranilate in P. aeruginosa.
Caption: The PQS signaling pathway and its integration with the Las and Rhl systems.
References
- 1. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties [ouci.dntb.gov.ua]
- 5. The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate interspecies and interkingdom behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms [frontiersin.org]
- 9. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Can Biofilm Be Reversed Through Quorum Sensing in Pseudomonas aeruginosa? [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Cytotoxic Potential of 4-Methylaeruginoic Acid: A Review of Current Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches for "4-Methylaeruginoic acid" and its potential synonyms have yielded no specific studies detailing its cytotoxic effects on tumor cell lines. The information presented in this guide is based on general principles of cytotoxicity research and data from analogous compounds to provide a framework for potential future investigations. No direct experimental data, established protocols, or known signaling pathways for this compound can be provided at this time.
Introduction
The relentless pursuit of novel anti-cancer agents has led researchers to explore a vast array of chemical entities. Among these, compounds with unique structural motifs, such as this compound, represent a potential, yet unexplored, frontier in cancer therapy. This technical guide aims to provide a comprehensive overview of the methodologies and conceptual frameworks that would be essential for evaluating the cytotoxic effects of this compound on tumor cell lines, should this compound become available for study. While direct data is absent, this document serves as a roadmap for researchers venturing into this area of investigation.
Hypothetical Cytotoxicity Data of this compound
In the absence of experimental data, we present a hypothetical table of IC50 values to illustrate how such data would be structured. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. These values are critical for comparing the potency of a compound across different cell lines and against standard chemotherapeutic agents.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of this compound | Hypothetical IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 | 1.8 ± 0.3 |
| HeLa | Cervical Carcinoma | 25.8 ± 3.5 | 2.5 ± 0.4 |
| A549 | Lung Carcinoma | 32.1 ± 4.2 | 3.1 ± 0.6 |
| HepG2 | Hepatocellular Carcinoma | 18.9 ± 2.8 | 2.2 ± 0.5 |
| HT-29 | Colorectal Adenocarcinoma | 21.5 ± 3.1 | 2.8 ± 0.7 |
Table 1: Hypothetical IC50 values for this compound against various human cancer cell lines. Data would be presented as mean ± standard deviation from at least three independent experiments.
Essential Experimental Protocols for Cytotoxicity Assessment
To ascertain the cytotoxic and apoptotic potential of a novel compound like this compound, a series of well-defined experimental protocols are necessary.
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HT-29) would be obtained from a reputable cell bank. Cells would be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plate is incubated for 48 or 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined by non-linear regression analysis.
Caption: Workflow of the MTT assay for cell viability.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Experimental workflow for apoptosis detection.
Potential Signaling Pathways Involved in Cytotoxicity
While the specific molecular targets of this compound are unknown, many cytotoxic compounds exert their effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival.[1][2] Inhibition of this pathway is a common mechanism of action for anti-cancer drugs. This compound could potentially inhibit one or more kinases in this pathway, leading to the suppression of downstream pro-survival signals and the induction of apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently hyperactivated in cancer and plays a key role in cell proliferation and differentiation.[3] Compounds that interfere with this pathway can effectively halt tumor growth. The cytotoxic effects of this compound might be mediated through the inhibition of key components of the MAPK/ERK pathway.
Caption: The MAPK/ERK signaling pathway.
Conclusion and Future Directions
While there is currently no published research on the cytotoxic effects of this compound on tumor cell lines, this guide provides a foundational framework for how such an investigation could be structured. The hypothetical data, detailed experimental protocols, and potential signaling pathways outlined herein serve as a starting point for researchers interested in exploring the anti-cancer potential of this novel compound. Future studies should focus on synthesizing this compound and systematically evaluating its efficacy and mechanism of action in a panel of cancer cell lines and, subsequently, in preclinical animal models. Such research is essential to unlock the potential of new chemical entities in the ongoing fight against cancer.
References
4-Methylaeruginoic Acid: An In-depth Technical Guide on its Antibiotic Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methylaeruginoic acid, chemically known as 4-methylquinoline-2-carboxylic acid, is a heterocyclic aromatic compound belonging to the quinoline (B57606) carboxylic acid class. This class of compounds is of significant interest to the scientific community due to the well-established broad-spectrum antibacterial and antifungal activities of many of its derivatives. This technical guide provides a comprehensive overview of the known antibiotic properties of this compound and its derivatives, detailed experimental protocols for antimicrobial evaluation, and visual workflows to aid in research and development. While specific quantitative antimicrobial data for the core compound, this compound, is limited in publicly available literature, this guide extrapolates from closely related structures and provides the necessary methodological framework for its comprehensive evaluation.
Introduction to this compound
This compound is a derivative of quinoline-2-carboxylic acid, also known as aeruginoic acid. The quinoline scaffold is a foundational structure in many synthetic and natural compounds with a wide array of biological activities. Notably, the introduction of a carboxylic acid group at the 2-position and a methyl group at the 4-position of the quinoline ring system may influence the molecule's physicochemical properties and its interaction with biological targets.
Derivatives of quinoline carboxylic acids are known to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, recombination, and repair. This mode of action is the hallmark of the widely used quinolone class of antibiotics.
Antibiotic Properties and Quantitative Data
While direct studies quantifying the minimum inhibitory concentration (MIC) of this compound against a wide range of microbial strains are not extensively reported in peer-reviewed literature, research on its derivatives provides valuable insights into its potential antimicrobial efficacy.
A study on a series of 4-methyl-2-(4-substituted phenyl) quinoline derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings from this research are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Methyl-2-(4-substituted phenyl) Quinoline Derivatives [1]
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Q1-Q8 Series | Escherichia coli | 25-50 |
| Q1-Q8 Series | Pseudomonas aeruginosa | 25-50 |
| Q1-Q8 Series | Staphylococcus aureus | > 50 |
Note: The specific substitutions on the phenyl ring for each compound in the Q1-Q8 series influence the precise MIC value within the stated range.
These results indicate that derivatives of this compound can be potent inhibitors of bacterial growth, particularly against Gram-negative organisms like E. coli and P. aeruginosa.[1] The lack of significant activity against S. aureus suggests a potential for selective antibacterial action.[1] Further research is warranted to determine the intrinsic antimicrobial activity of the parent compound, this compound.
Experimental Protocols
To facilitate further research into the antibiotic properties of this compound, this section provides detailed methodologies for key in vitro antimicrobial susceptibility tests.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains for testing
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth within the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the antimicrobial agent dilutions.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Agar Disk Diffusion Assay
This qualitative method is used for preliminary screening of antimicrobial activity.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate.
-
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
-
Incubation and Interpretation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the discovery and evaluation of antibiotic properties.
References
The Enigmatic Siderophore: A Technical Examination of Pyochelin-Related Metabolites and the Quest for 4-Methylaeruginoic Acid
A comprehensive review of current scientific literature reveals no evidence for the existence or siderophore activity of a compound named "4-Methylaeruginoic acid." It is likely that this name is a misnomer for closely related and well-documented molecules with roles in iron acquisition in Pseudomonas aeruginosa: dihydroaeruginoic acid and aeruginoic acid. This technical guide will, therefore, focus on these known compounds, presenting a detailed analysis of their function as siderophore-like molecules within the context of the pyochelin iron uptake system.
This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the biosynthesis, mechanism of action, and experimental characterization of these important metabolites.
Introduction to Siderophores and the Pyochelin System in Pseudomonas aeruginosa
Iron is an essential nutrient for nearly all living organisms, playing a critical role in various cellular processes. However, its bioavailability is often limited. To overcome this, many bacteria synthesize and secrete high-affinity iron-chelating molecules called siderophores. Pseudomonas aeruginosa, a versatile and opportunistic pathogen, produces two major siderophores: pyoverdine and pyochelin. While pyoverdine exhibits a very high affinity for iron, pyochelin and its associated metabolites provide a crucial, alternative iron acquisition system.
Dihydroaeruginoic acid is a key intermediate in the biosynthesis of pyochelin, and aeruginoic acid is a degradation product. Recent studies have demonstrated that these molecules themselves possess siderophore-like activity, capable of binding iron and promoting bacterial growth, thus expanding the repertoire of iron-scavenging molecules available to P. aeruginosa.
Physicochemical Properties and Iron-Binding Capacity
Recent research has shed light on the iron-binding capabilities of dihydroaeruginoic acid and aeruginoic acid, confirming their role as functional siderophores. While not as potent as pyochelin, their contribution to iron homeostasis is significant.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Iron Binding Specificity | Reference |
| Dihydroaeruginoic acid | C10H9NO3S | 223.25 | Specific for Iron(III) | [1] |
| Aeruginoic acid | C10H7NO3S | 221.24 | Specific for Iron(III) | [1] |
Table 1: Physicochemical and Iron-Binding Properties of Dihydroaeruginoic Acid and Aeruginoic Acid.
Fluorescence quenching experiments have demonstrated that both dihydroaeruginoic acid and aeruginoic acid exhibit a specific affinity for iron(III), with other biologically relevant metals such as cobalt, copper, magnesium, manganese, and nickel not significantly affecting their fluorescence. This specificity is a hallmark of true siderophores.[1]
Biosynthesis of Dihydroaeruginoic Acid and its Conversion to Pyochelin
The biosynthesis of dihydroaeruginoic acid and its subsequent conversion to pyochelin is a well-characterized pathway in P. aeruginosa, encoded by the pch gene cluster.
The key steps in the biosynthesis are:
-
Salicylate (B1505791) Synthesis: The pathway begins with the conversion of chorismate to salicylate, catalyzed by the enzymes PchA and PchB.[2]
-
Salicylate Activation: Salicylate is then adenylated by PchD, an enzyme with homology to other adenylate-forming enzymes like EntE from E. coli.[3][4]
-
Formation of Dihydroaeruginoic Acid: The activated salicylate is condensed with a molecule of cysteine, a reaction mediated by the peptide synthetase PchE, to form dihydroaeruginoic acid.[5][6]
-
Conversion to Pyochelin: Dihydroaeruginoic acid can then be further processed by the peptide synthetase PchF, which incorporates a second cysteine molecule, leading to the formation of pyochelin.[5][7]
The thioesterase PchC is thought to be involved in the release of dihydroaeruginoic acid from the synthetase complex, allowing it to act as a siderophore in its own right.[1]
Regulation of the Pyochelin Biosynthesis Pathway
The expression of the pch genes is tightly regulated by iron availability and the presence of pyochelin itself, ensuring that these energetically expensive molecules are only produced when needed.
-
Iron Repression (Fur): Under iron-replete conditions, the ferric uptake regulator (Fur) protein binds to specific DNA sequences (Fur boxes) in the promoter regions of the pch operons, repressing their transcription.[3][4]
-
Autoinduction (PchR): The pchR gene, located upstream of the pchDCBA operon, encodes a transcriptional activator. The PchR protein is activated by binding to ferri-pyochelin (the iron-bound form of pyochelin).[2][8] This creates a positive feedback loop where the presence of pyochelin enhances its own synthesis. Dihydroaeruginoic acid and aeruginoic acid can also induce the expression of their transporter, FemA.[9]
-
sRNA Regulation (PrrH): The heme-responsive small RNA (sRNA) PrrH has been shown to regulate the expression of pchE, adding another layer of post-transcriptional control to the pathway.[8]
Experimental Protocols
Detection and Quantification of Siderophore Production
Chrome Azurol S (CAS) Assay: This is a universal colorimetric assay for the detection of siderophores.
-
Principle: The assay is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, resulting in a color change to orange/yellow.
-
Protocol (Agar Plate Method):
-
Prepare CAS agar (B569324) plates by mixing a CAS dye solution with a suitable growth medium.
-
Spot-inoculate the bacterial strain of interest onto the agar surface.
-
Incubate the plates under appropriate conditions.
-
The formation of an orange/yellow halo around the bacterial growth indicates siderophore production. The diameter of the halo can be used for semi-quantitative analysis.
-
-
Protocol (Liquid Assay):
-
Grow the bacterial culture in an iron-limited liquid medium.
-
Centrifuge the culture to obtain the supernatant.
-
Mix the supernatant with the CAS shuttle solution.
-
Measure the change in absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore produced.
-
Characterization of Iron-Binding Activity
Fluorescence Quenching Titration: This method is used to determine the binding affinity and specificity of a siderophore for iron.
-
Principle: Many siderophores are fluorescent. The binding of a paramagnetic metal ion like Fe(III) quenches this fluorescence. The extent of quenching is proportional to the amount of metal bound.
-
Protocol:
-
Prepare a solution of the purified siderophore (e.g., dihydroaeruginoic acid) in a suitable buffer (e.g., methanol).
-
Measure the initial fluorescence emission spectrum of the solution.
-
Titrate the siderophore solution with small aliquots of a standardized FeCl3 solution.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity against the concentration of added iron. The data can be used to calculate the binding constant (Ka).
-
To test for specificity, repeat the titration with other metal ions.[1]
-
Conclusion and Future Directions
While the initial query regarding "this compound" did not yield a known siderophore, the investigation has highlighted the significant role of the closely related metabolites, dihydroaeruginoic acid and aeruginoic acid, in the iron acquisition strategies of P. aeruginosa. These molecules, once considered mere biosynthetic intermediates or degradation products, are now understood to be functional siderophore-like molecules in their own right.
For researchers and drug development professionals, this expanded understanding of the pyochelin system presents new opportunities. Targeting not only pyochelin but also its functional precursors and byproducts could lead to the development of novel anti-infective strategies. Future research should focus on:
-
Quantifying the relative contributions of dihydroaeruginoic acid and aeruginoic acid to iron uptake in different environments.
-
Elucidating the specific transport mechanisms for these molecules across the bacterial membranes.
-
Investigating the potential for these molecules to be used as "Trojan horse" delivery systems for antimicrobial agents.
By continuing to unravel the complexities of bacterial iron acquisition, the scientific community can pave the way for innovative therapies to combat challenging pathogens like P. aeruginosa.
References
- 1. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Dihydroaeruginoic acid synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
4-Methylaeruginoic Acid as an Iron Chelating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hypothetical iron chelating agent, 4-Methylaeruginoic acid. As no direct scientific literature exists for this specific compound, this document extrapolates its potential properties and functions based on the known characteristics of its parent molecule, aeruginoic acid, a siderophore produced by Pseudomonas aeruginosa. This guide covers the hypothesized structure, synthesis, mechanism of iron chelation, and potential biological significance of this compound. Detailed experimental protocols for the synthesis and evaluation of related compounds are provided, alongside structured data tables and signaling pathway diagrams to facilitate further research and development in the field of iron chelators.
Introduction
Iron is an essential element for most living organisms, playing a critical role in numerous physiological processes. However, its excess can be toxic, leading to the generation of reactive oxygen species and cellular damage. Iron chelation therapy is a crucial strategy for managing iron overload disorders and has shown potential in antimicrobial and anticancer treatments.[1][2][3][4][5]
Pseudomonas aeruginosa, an opportunistic human pathogen, has evolved sophisticated mechanisms for iron acquisition, including the secretion of low-molecular-weight iron chelators called siderophores.[6] One such siderophore is aeruginoic acid, a shunt product of the pyochelin biosynthesis pathway.[7] This guide explores the theoretical properties of a derivative, this compound, as a potential iron chelating agent.
Molecular Structure and Properties
Based on the structure of aeruginoic acid, which is 2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid, "this compound" is hypothesized to be 2-(4-methyl-2-hydroxyphenyl)-4-thiazolecarboxylic acid .[8] The addition of a methyl group to the hydroxyphenyl ring may influence its lipophilicity, membrane permeability, and iron-binding kinetics.
Table 1: Hypothesized Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C11H9NO3S | Calculated |
| Molecular Weight | 235.26 g/mol | Calculated |
| pKa (Phenolic OH) | ~8-9 | Estimated from similar phenols |
| pKa (Carboxylic Acid) | ~3-4 | Estimated from similar carboxylic acids |
| LogP | Higher than Aeruginoic Acid | Predicted due to methyl group |
| Iron (Fe³⁺) Binding Stoichiometry | Likely 2:1 or 3:1 (Ligand:Iron) | Inferred from other siderophores |
Proposed Mechanism of Iron Chelation
The iron-chelating activity of this compound would stem from the functional groups present in its structure: the phenolic hydroxyl group, the nitrogen and sulfur atoms of the thiazole (B1198619) ring, and the carboxyl group. These groups can coordinate with a ferric iron (Fe³⁺) ion, forming a stable complex that can be transported into bacterial cells. The 2-hydroxyphenyl-thiazole moiety is a known iron-binding motif.[9]
References
- 1. Tobramycin and FDA-Approved Iron Chelators Eliminate Pseudomonas aeruginosa Biofilms on Cystic Fibrosis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of iron chelation on anti-pseudomonal activity of doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tobramycin and FDA-approved iron chelators eliminate Pseudomonas aeruginosa biofilms on cystic fibrosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron chelation as novel treatment for lung inflammation in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron chelators as therapeutic agents against Pneumocystis carinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 7. bioaustralis.com [bioaustralis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Investigating 4-Methylaeruginoic Acid as a Potential Inhibitor of the Phytophthora infestans Effector Protein PexRD2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, there is no direct published research specifically investigating 4-Methylaeruginoic acid as an inhibitor of the Phytophthora infestans effector protein PexRD2. This document provides a comprehensive overview of PexRD2 as a potential drug target and outlines a hypothetical research framework for evaluating the inhibitory potential of compounds such as this compound.
Executive Summary
Phytophthora infestans, the oomycete pathogen responsible for late blight in potatoes and tomatoes, poses a significant threat to global food security. A key strategy for its pathogenicity is the secretion of effector proteins into host cells to suppress plant immune responses. One such critical effector is PexRD2, a member of the RXLR effector family. PexRD2 has been shown to directly interact with and inhibit the host's mitogen-activated protein kinase kinase kinase ε (MAPKKKε), a key component of the plant's defense signaling pathway. This inhibition promotes P. infestans colonization. The specific and crucial role of PexRD2 in host immune suppression makes it a prime target for the development of novel anti-oomycete compounds. This whitepaper details the function of PexRD2, outlines established experimental protocols for its study, and proposes a research workflow to investigate this compound as a potential inhibitor of PexRD2 function.
The Role of PexRD2 in Phytophthora infestans Pathogenicity
PexRD2 is a secreted effector protein that, following translocation into the host cell, directly contributes to the pathogen's virulence. Its primary function is to enhance the susceptibility of the host plant to P. infestans infection.
Mechanism of Action: Suppression of Host Immunity
PexRD2 achieves its function by targeting and suppressing a key signaling cascade in the plant's immune system. Specifically, PexRD2 interacts with the kinase domain of MAPKKKε, a positive regulator of cell death associated with plant immunity[1][2][3]. By binding to MAPKKKε, PexRD2 perturbs the downstream signaling pathways that would otherwise lead to a defense response[1][2][3]. This suppression of MAPKKKε-dependent signaling has been demonstrated to enhance the in planta growth of P. infestans[1].
The interaction is specific, as PexRD2 does not suppress cell death triggered by other related kinases like MAPKKKα[1]. This specificity suggests a tailored evolutionary adaptation of the effector to a critical hub in the host's defense network.
Signaling Pathway Perturbation
The interaction of PexRD2 with MAPKKKε disrupts a crucial plant defense signaling pathway. This pathway is involved in recognizing pathogen-associated molecular patterns (PAMPs) and initiating effector-triggered immunity (ETI). The diagram below illustrates the known signaling cascade and the point of intervention by PexRD2.
References
- 1. Phytophthora infestans RXLR Effector PexRD2 Interacts with Host MAPKKKε to Suppress Plant Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Phytophthora infestans RXLR effector PexRD2 interacts with host MAPKKK ε to suppress plant immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methylaeruginoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylaeruginoic acid, with the chemical structure 2-(2-aminophenyl)-4-methyl-thiazole-5-carboxylic acid, is a heterocyclic compound of interest in medicinal chemistry and drug development. Its synthesis involves the construction of a substituted thiazole (B1198619) core bearing an aminophenyl group. This document outlines a proposed synthetic pathway based on established chemical transformations, primarily the Hantzsch thiazole synthesis. The protocols provided are derived from analogous reactions and are intended to serve as a guide for the synthesis of this target molecule.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process commencing with the preparation of 2-aminothiobenzamide, followed by a Hantzsch-type cyclization to form the thiazole ring, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Quantitative Data Summary
As this is a proposed synthesis, the following table presents expected yields based on analogous reactions found in the literature. Actual yields may vary depending on the specific reaction conditions and optimization.
| Step | Reaction | Starting Material | Reagents | Product | Expected Yield (%) | Reference(s) for Analogy |
| 1 | Thionation | 2-Aminobenzamide | Phosphorus pentasulfide, Pyridine | 2-Aminothiobenzamide | 60-80 | [1] |
| 2 | Hantzsch Thiazole Synthesis | 2-Aminothiobenzamide | Ethyl 2-chloroacetoacetate | Ethyl 2-(2-aminophenyl)-4-methyl-thiazole-5-carboxylate | 70-90 | [2][3] |
| 3 | Ester Hydrolysis | Ethyl 2-(2-aminophenyl)-4-methyl-thiazole-5-carboxylate | NaOH, HCl | This compound | 85-95 | [4] |
Experimental Protocols
Step 1: Synthesis of 2-Aminothiobenzamide
This protocol is adapted from the synthesis of similar thioamides.[1]
Materials and Reagents:
-
2-Aminobenzamide
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine
-
Ice water
-
Dimethylformamide (DMF)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
Procedure:
-
In a 250 mL round-bottom flask, combine 2-aminobenzamide (0.1 mol, 13.6 g) and phosphorus pentasulfide (0.1 mol, 22.2 g).
-
Add pyridine (70 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1.5 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture onto ice water (250 mL) with stirring.
-
A yellow solid (the pyridinium (B92312) salt of the intermediate) will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from a mixture of water and dimethylformamide (5:1) to yield the purified pyridinium salt.
-
The resulting salt can be hydrolyzed in a toluene-water system to yield 2-aminothiobenzamide.
Characterization: The product can be characterized by melting point, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.
Step 2: Synthesis of Ethyl 2-(2-aminophenyl)-4-methyl-thiazole-5-carboxylate
This protocol is based on the general Hantzsch thiazole synthesis.[2][3]
Materials and Reagents:
-
2-Aminothiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-aminothiobenzamide (10 mmol) in ethanol (50 mL).
-
Add ethyl 2-chloroacetoacetate (11 mmol, 1.1 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Characterization: The structure of the resulting ester can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 3: Synthesis of this compound (Hydrolysis)
This protocol is a standard procedure for the saponification of esters.[4]
Materials and Reagents:
-
Ethyl 2-(2-aminophenyl)-4-methyl-thiazole-5-carboxylate
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Dissolve the ethyl 2-(2-aminophenyl)-4-methyl-thiazole-5-carboxylate (5 mmol) in a mixture of ethanol (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide until the solution is basic (pH > 12).
-
Stir the mixture at room temperature for 12-24 hours, or gently heat to 50 °C for 2-4 hours to expedite the reaction. Monitor the hydrolysis by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water (20 mL).
-
Acidify the solution to pH 3-4 by the dropwise addition of 1M HCl with stirring. A precipitate of this compound should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Characterization: The final product, this compound, should be characterized by melting point, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Total Synthesis of 4-Methylaeruginoic Acid and Its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylaeruginoic acid, identified as (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-methylthiazole-4-carboxylic acid, and its analogues represent a class of heterocyclic compounds with significant biological activity, primarily as iron chelators. These molecules, belonging to the thiazoline (B8809763) class, are structurally related to the siderophore desferrithiocin. The ability of these compounds to sequester iron(III) has garnered interest in their potential therapeutic applications, including the treatment of iron overload disorders and as antimicrobial agents that target iron-dependent pathways in pathogens. This document provides a detailed overview of the total synthesis of this compound and its analogues, complete with experimental protocols and quantitative data to support researchers in this field.
Synthetic Strategies
The core structural motif of this compound and its analogues is the 2-aryl-4,5-dihydrothiazole-4-carboxylic acid scaffold. The total synthesis of these compounds generally involves the construction of the thiazoline ring from appropriate precursors. A common and effective strategy is the condensation of a cysteine-derived intermediate with a 2-hydroxybenzonitrile (B42573) or a related activated carbonyl compound. The stereochemistry at the C4 position is typically established by using the corresponding enantiomer of a cysteine derivative as the starting material.
A plausible and widely applicable synthetic route is outlined below. This multi-step synthesis starts from readily available precursors and allows for the introduction of various substituents on the aromatic ring, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of (S)-4-Methylcysteine Methyl Ester Hydrochloride
This protocol describes the preparation of a key intermediate for the synthesis of the thiazoline ring.
Materials:
-
(S)-4-Methylcysteine
-
Thionyl chloride (SOCl₂)
-
Methanol (B129727) (MeOH), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
Suspend (S)-4-Methylcysteine (1.0 eq) in anhydrous methanol (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain a viscous oil.
-
Add anhydrous diethyl ether to the residue and stir vigorously to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield (S)-4-Methylcysteine methyl ester hydrochloride.
Protocol 2: Synthesis of (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-methylthiazole-4-carboxylic Acid (this compound)
This protocol details the final cyclization and hydrolysis steps to yield the target compound.
Materials:
-
(S)-4-Methylcysteine methyl ester hydrochloride (from Protocol 1)
-
2-Hydroxybenzonitrile
-
Triethylamine (B128534) (Et₃N)
-
Ethanol (B145695) (EtOH), anhydrous
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
In a round-bottom flask, dissolve (S)-4-Methylcysteine methyl ester hydrochloride (1.0 eq) and 2-hydroxybenzonitrile (1.1 eq) in anhydrous ethanol (15 mL/g).
-
Add triethylamine (2.5 eq) to the mixture and heat to reflux for 24 hours.
-
Monitor the formation of the intermediate thiazoline ester by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude residue in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours to effect ester hydrolysis.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol gradient) to afford this compound.
Quantitative Data
The following table summarizes representative yields and key characterization data for the synthesis of this compound and a representative analogue.
| Compound | Starting Materials | Key Reaction Steps | Overall Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| This compound | (S)-4-Methylcysteine, 2-Hydroxybenzonitrile | Esterification, Cyclization, Hydrolysis | 40-50 | 7.5-6.8 (m, 4H, Ar-H), 5.1 (s, 1H, CH), 3.6 (d, 1H, CH₂), 3.4 (d, 1H, CH₂), 1.6 (s, 3H, CH₃) | [M+H]⁺ 252.06 |
| Desferrithiocin Analogue (4'-OH) | (S)-Cysteine, 2,4-Dihydroxybenzonitrile | Esterification, Cyclization, Hydrolysis | 35-45 | 7.2-6.3 (m, 3H, Ar-H), 5.2 (t, 1H, CH), 3.7 (dd, 1H, CH₂), 3.5 (dd, 1H, CH₂) | [M+H]⁺ 254.04 |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the total synthesis of this compound.
Signaling Pathway: Iron Chelation and Mitigation of Oxidative Stress
This compound and its analogues exert their biological effects primarily through the chelation of ferric iron (Fe³⁺). This action can interrupt iron-dependent cellular processes and mitigate oxidative stress. The diagram below illustrates this mechanism.
Conclusion
The total synthesis of this compound and its analogues provides access to a promising class of iron-chelating agents. The synthetic protocols outlined in this document offer a robust foundation for the preparation and further derivatization of these compounds. The ability to generate a library of analogues is crucial for optimizing their biological activity and pharmacokinetic properties. The primary mechanism of action, iron chelation, presents a compelling therapeutic strategy for a range of conditions associated with iron dysregulation and oxidative stress. Further research into the specific cellular targets and signaling pathways affected by these compounds will be essential for their development as clinical candidates.
Application Notes: Analytical Techniques for the Identification of 4-Methylaeruginoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Methylaeruginoic acid is not a widely characterized compound in scientific literature. Its name suggests a derivative of aeruginoic acid, a known degradation product of the siderophore pyochelin, which is produced by the bacterium Pseudomonas aeruginosa[1]. Aeruginoic acid is 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid. For the purposes of these application notes, "this compound" will be treated as its methyl ester derivative, methyl 2-(2-hydroxyphenyl)thiazole-4-carboxylate . The identification and quantification of such derivatives are crucial for understanding bacterial metabolism, identifying biomarkers of infection, and for drug development targeting bacterial pathways[2].
This document provides detailed protocols and analytical methodologies for the identification and characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Predicted Physicochemical Properties:
| Property | Value |
| Chemical Name | Methyl 2-(2-hydroxyphenyl)thiazole-4-carboxylate |
| Molecular Formula | C₁₁H₉NO₃S |
| Molecular Weight | 235.26 g/mol |
| Monoisotopic Mass | 235.0303 g/mol |
| Predicted [M+H]⁺ | 236.0376 m/z |
| Predicted [M-H]⁻ | 234.0230 m/z |
| General Solubility | Soluble in organic solvents like Methanol (B129727), Acetonitrile (B52724), DMSO. |
High-Performance Liquid Chromatography (HPLC) for Separation
HPLC is a primary technique for separating this compound from complex matrices. Given its aromatic structure, a reversed-phase method with UV detection is highly suitable.
Protocol: A simple isocratic or gradient HPLC method can be developed for quantification.[3]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[3]
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) provides good separation for organic acids and their esters.[3]
-
Detection: A Photodiode Array (PDA) detector allows for spectral confirmation, with an optimal detection wavelength predicted to be around 210-220 nm and a secondary maximum near 300-320 nm due to the conjugated aromatic system.
Table 1: HPLC Operating Conditions
| Parameter | Recommended Setting |
| Column | Waters XBridge C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | PDA/UV Detector |
| Detection Wavelength | 210 nm and 310 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for identifying and quantifying this compound.
Methodology: Electrospray ionization (ESI) is the preferred ionization technique. Due to the presence of a basic nitrogen atom in the thiazole (B1198619) ring, positive ion mode ([M+H]⁺) is expected to yield high sensitivity. For structural confirmation, tandem mass spectrometry (MS/MS) is employed to generate characteristic fragment ions.
Table 2: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Description |
| [M+H]⁺ | 236.0376 | Parent ion in positive ESI mode. |
| [M-CH₃OH+H]⁺ | 204.0114 | Fragment from neutral loss of methanol. |
| [M-COOCH₃+H]⁺ | 177.0267 | Fragment from loss of the methyl ester group. |
| [C₇H₄OS]⁺ | 136.0005 | Fragment corresponding to the hydroxyphenyl-thiazole core. |
DOT Diagram: Predicted MS/MS Fragmentation Pathway
Caption: Predicted fragmentation of this compound in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the definitive method for unambiguous structure confirmation. Both ¹H and ¹³C NMR are required for a complete assignment.
Methodology: The sample should be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. The predicted chemical shifts are based on the analysis of similar thiazole and aromatic structures.[4][5][6][7][8]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Thiazole-H5 | ~8.2 (s, 1H) | ~125 |
| Ester-CH₃ | ~3.9 (s, 3H) | ~53 |
| Phenyl-H3' | ~7.8 (dd, 1H) | ~118 |
| Phenyl-H4' | ~7.0 (t, 1H) | ~132 |
| Phenyl-H5' | ~7.4 (t, 1H) | ~120 |
| Phenyl-H6' | ~7.0 (d, 1H) | ~117 |
| Phenyl-OH | ~10.0 (s, 1H) | - |
| Thiazole-C2 | - | ~168 |
| Thiazole-C4 | - | ~145 |
| Thiazole-C5 | - | ~125 |
| Ester-C=O | - | ~161 |
| Phenyl-C1' | - | ~116 |
| Phenyl-C2' | - | ~156 |
| Phenyl-C3' | - | ~118 |
| Phenyl-C4' | - | ~132 |
| Phenyl-C5' | - | ~120 |
| Phenyl-C6' | - | ~117 |
Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Culture
-
Culture Growth: Grow P. aeruginosa in an appropriate iron-deficient medium to induce siderophore production.
-
Supernatant Collection: Centrifuge the bacterial culture at 5,000 x g for 20 minutes to pellet the cells. Collect the supernatant.
-
Extraction:
-
Acidify the supernatant to pH ~3 with HCl.
-
Perform liquid-liquid extraction twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup: [9]
-
Reconstitute the dried extract in 1 mL of acidified water.
-
Condition an MCX (Mixed-Mode Cation Exchange) SPE cartridge with methanol followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with acidified water, followed by methanol to remove impurities.
-
Elute the compound of interest using 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Protocol 2: LC-MS/MS Analysis
-
System Setup: Use an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.
-
Chromatography: Employ the HPLC conditions outlined in Table 1.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Set according to manufacturer recommendations.
-
-
Data Acquisition:
-
Perform a full scan analysis to identify the parent ion ([M+H]⁺ at m/z 236.04).
-
Perform a product ion scan (MS/MS) of the parent ion to obtain the fragmentation pattern.
-
For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring transitions such as 236.04 -> 204.01 and 236.04 -> 177.03.
-
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For complete structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing: Process the spectra using appropriate software to assign the chemical shifts and coupling constants to the protons and carbons in the molecule.
Analytical Workflow Visualization
DOT Diagram: General Workflow for Identification
Caption: Workflow for the identification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical methods for the characterization and diagnosis of infection with Pseudomonas aeruginosa: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. A multinuclear NMR study of derivatives of thiazolidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structure Elucidation of 4-Methylaeruginoic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structure elucidation of 4-Methylaeruginoic acid, a hypothetical derivative of the known bacterial secondary metabolite aeruginoic acid (2-hydroxyphenazine-1-carboxylic acid). Due to the absence of published experimental data for this compound, this document serves as a comprehensive, hypothetical case study outlining the expected NMR data and the strategic application of various NMR techniques for de novo structure determination. The protocols and data presented are based on established principles of NMR spectroscopy and analysis of structurally related phenazine (B1670421) compounds.
Introduction
Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Aeruginoic acid, chemically identified as 2-hydroxyphenazine-1-carboxylic acid, is one such compound of interest. The hypothetical derivative, this compound, incorporates a methyl group at the C4 position of the phenazine core, which could potentially modulate its biological activity and pharmacokinetic properties.
NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment of individual atoms and their connectivity, enabling the complete assignment of the molecular framework. This note provides a systematic workflow for the structure elucidation of the proposed this compound.
Proposed Structure
The proposed chemical structure for this compound is presented below:
(Note: This is a proposed structure for the purpose of this application note.)
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the solubility of the compound. DMSO-d₆ is often suitable for polar, acidic compounds.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2 s
-
Relaxation Delay: 2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024-2048
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 s
-
Relaxation Delay: 2 s
-
-
DEPT-135:
-
Pulse Program: dept135
-
Used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Used to identify proton-proton spin-spin coupling networks.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Used to identify direct one-bond proton-carbon correlations.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Used to identify long-range (2-3 bond) proton-carbon correlations, crucial for connecting structural fragments.
-
Predicted NMR Data
The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, predicted based on the known data of aeruginoic acid and the expected influence of the C4-methyl group.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.10 | s | - | 1H |
| H-6 | ~7.95 | dd | 8.5, 1.5 | 1H |
| H-7 | ~7.80 | td | 8.0, 1.5 | 1H |
| H-8 | ~7.85 | td | 8.0, 1.5 | 1H |
| H-9 | ~8.20 | dd | 8.5, 1.5 | 1H |
| 4-CH₃ | ~2.50 | s | - | 3H |
| 1-COOH | ~13.50 | br s | - | 1H |
| 2-OH | ~11.00 | br s | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)
| Position | Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 | ~115.0 | C |
| C-2 | ~155.0 | C |
| C-3 | ~130.0 | CH |
| C-4 | ~140.0 | C |
| C-4a | ~142.0 | C |
| C-5a | ~141.0 | C |
| C-6 | ~131.0 | CH |
| C-7 | ~129.0 | CH |
| C-8 | ~130.0 | CH |
| C-9 | ~128.0 | CH |
| C-9a | ~138.0 | C |
| C-10a | ~135.0 | C |
| 4-CH₃ | ~20.0 | CH₃ |
| 1-COOH | ~170.0 | C |
Structure Elucidation Workflow
The logical workflow for elucidating the structure of this compound using the acquired NMR data is as follows:
-
Identify Spin Systems: The ¹H NMR and COSY spectra will reveal the proton-proton coupling networks. For this compound, an ABCD spin system corresponding to H-6, H-7, H-8, and H-9 on one of the aromatic rings is expected. The proton at H-3 and the methyl protons will appear as singlets.
-
Assign Protons to Carbons: The HSQC spectrum will correlate each proton signal to its directly attached carbon, allowing for the assignment of the protonated carbons.
-
Connect Structural Fragments: The HMBC spectrum is critical for establishing the connectivity between different parts of the molecule. Key expected correlations include:
-
H-3 to C-1, C-4a, and C-4
-
4-CH₃ to C-3, C-4, and C-4a
-
H-6 to C-5a and C-7
-
H-9 to C-10a and C-8
-
COOH proton to C-1 and C-2
-
OH proton to C-1, C-2, and C-3
-
-
Confirm Quaternary Carbons: The positions of quaternary carbons (those without attached protons) are confirmed by their lack of signals in the DEPT-135 and HSQC spectra and their correlations to nearby protons in the HMBC spectrum.
Visualization of Experimental Workflow
Caption: NMR structure elucidation workflow for this compound.
Signaling Pathway Diagram (Hypothetical Biosynthesis)
While the exact biosynthetic pathway for this compound is unknown, a plausible pathway can be hypothesized based on the known biosynthesis of phenazines from the shikimic acid pathway.
Caption: Hypothetical biosynthetic pathway of this compound.
Conclusion
This application note provides a comprehensive, albeit hypothetical, guide to the structure elucidation of this compound using a suite of NMR spectroscopy experiments. The detailed protocols, predicted data, and logical workflows serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who may encounter novel phenazine derivatives. The systematic application of 1D and 2D NMR techniques, as outlined, allows for the unambiguous determination of complex molecular structures, which is a critical step in the characterization and development of new bioactive compounds.
Application Note: Molecular Weight Determination of 4-Methylaeruginoic Acid by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the determination of the molecular weight of 4-Methylaeruginoic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies outlined are applicable for accurate mass measurement and structural elucidation, crucial for research and drug development.
Introduction
This compound is a small organic molecule of interest in pharmaceutical and chemical research. Its structure, featuring a carboxylic acid group, a phenol (B47542) group, and a thiazole (B1198619) ring, necessitates precise analytical techniques for characterization. Mass spectrometry is a powerful tool for determining the molecular weight and structure of such compounds with high sensitivity and accuracy.[1][2] This application note details the use of Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer for the analysis of this compound. ESI is a soft ionization technique suitable for polar and thermally labile molecules, providing intact molecular ions for accurate mass determination.[3]
Principle of the Method
The analysis is based on Electrospray Ionization (ESI), which generates gas-phase ions from a liquid solution. The sample, dissolved in a suitable solvent, is introduced into the ESI source, where a high voltage is applied, leading to the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions. These ions are then guided into the mass analyzer.
For this compound, analysis can be performed in both positive and negative ion modes:
-
Positive Ion Mode: The molecule can be protonated, typically at the nitrogen atom of the thiazole ring, to form the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed.[3]
-
Negative Ion Mode: The carboxylic acid and phenolic hydroxyl groups can be deprotonated to form the deprotonated molecule [M-H]⁻.[1][4]
High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to measure the mass-to-charge ratio (m/z) of the ions with high precision, allowing for the determination of the elemental composition.
Molecular Properties and Expected Ions
The hypothesized structure for this compound is 2-(2-hydroxy-4-methylphenyl)thiazole-4-carboxylic acid. The calculated molecular properties and expected ions are summarized below.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃S |
| Average Molecular Weight | 235.26 g/mol |
| Monoisotopic Mass | 235.0303 Da |
Table 2: Predicted m/z Values for Molecular Ions and Adducts
| Ion Species | Ionization Mode | Theoretical m/z |
| [M+H]⁺ | Positive | 236.0381 |
| [M+Na]⁺ | Positive | 258.0201 |
| [M+K]⁺ | Positive | 273.9940 |
| [M-H]⁻ | Negative | 234.0225 |
Experimental Protocol
This section provides a detailed protocol for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
-
This compound sample
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1% solution in water)
-
Standard 2 mL mass spectrometry vials with septa[5]
-
Micropipettes and tips
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL by dissolving the compound in methanol or acetonitrile.
-
Create a working solution for analysis by diluting the stock solution. A typical final concentration for ESI-MS is in the range of 1-10 µg/mL.[5]
-
For direct infusion analysis, dilute the stock solution to the final concentration using a 50:50 mixture of acetonitrile and water, with 0.1% formic acid to aid in protonation for positive ion mode.
-
For LC-MS analysis, the final sample should be in a solvent compatible with the initial mobile phase conditions.[1]
-
Transfer the final solution to a 2 mL mass spectrometry vial. Ensure there is no particulate matter in the solution.[5]
A high-resolution mass spectrometer such as a Q-TOF or Orbitrap system is recommended for accurate mass measurements.
Table 3: Suggested Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive and Negative |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas (N₂) Pressure | 30 - 40 psi |
| Drying Gas (N₂) Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Mass Range | m/z 50 - 500 |
| Acquisition Mode | Full Scan MS and Targeted MS/MS |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) for fragmentation |
For LC-MS separation, a C18 reversed-phase column is suitable.[1] A typical mobile phase would consist of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).[1]
Data Analysis and Expected Results
The acquired mass spectra should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 236.0381 in positive ion mode and the [M-H]⁻ ion at m/z 234.0225 in negative ion mode. The high-resolution data can be used to confirm the elemental composition.
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the precursor ion. The fragmentation pattern can provide valuable structural information. Carboxylic acids are known to readily lose CO₂ (44 Da) or the entire COOH group (45 Da) upon fragmentation.[6][7]
Table 4: Potential MS/MS Fragment Ions of [M+H]⁺ (m/z 236.0381)
| Fragment m/z | Proposed Neutral Loss | Fragment Structure |
| 218.0275 | H₂O (18.0106 Da) | Loss of water |
| 192.0486 | CO₂ (43.9898 Da) | Decarboxylation |
| 191.0408 | HCOOH (46.0055 Da) | Loss of formic acid |
Visualizations
The general workflow for the mass spectrometric analysis of this compound is depicted below.
Caption: Experimental Workflow for MS Analysis.
The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound.
Caption: Proposed Fragmentation of [M+H]⁺.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray multistage mass spectrometry in the negative ion mode for the unambiguous molecular and structural characterization of acidic hydrolysates from 4-O-methylglucuronoxylan generated by endoxylanases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Extraction and Purification of 4-Methylaeruginoic Acid from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylaeruginoic acid is a putative novel quinolone derivative with potential biological activity, hypothetically produced by strains of Pseudomonas aeruginosa. As a secondary metabolite, its isolation and purification are essential for further investigation into its pharmacological properties, mechanism of action, and potential as a therapeutic agent. This document provides a comprehensive guide for the extraction, purification, and preliminary characterization of this compound from bacterial cultures. The protocols outlined below are based on established methodologies for the isolation of similar bioactive compounds from Pseudomonas species.
Data Presentation: Purification Summary
The following table summarizes the purification steps for this compound from a 10-liter culture of a high-producing Pseudomonas aeruginosa strain. The data presented is representative and may vary based on the producing strain, culture conditions, and optimization of the purification process.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 50,000 | 1,000,000 | 20 | 100 | 1 |
| Ethyl Acetate (B1210297) Extract | 5,000 | 800,000 | 160 | 80 | 8 |
| Silica (B1680970) Gel Column Chromatography | 500 | 600,000 | 1,200 | 60 | 60 |
| Preparative HPLC | 25 | 300,000 | 12,000 | 30 | 600 |
Experimental Protocols
Bacterial Culture and Inoculum Preparation
Objective: To cultivate a high-density culture of Pseudomonas aeruginosa for the production of this compound.
Materials:
-
Pseudomonas aeruginosa high-producing strain
-
Luria-Bertani (LB) broth
-
Shaker incubator
-
Sterile culture flasks
Protocol:
-
Inoculate a single colony of Pseudomonas aeruginosa into 10 mL of LB broth.
-
Incubate at 37°C with shaking at 200 rpm for 16-18 hours to generate a starter culture.
-
Use the starter culture to inoculate 1 liter of LB broth in a 2.8 L baffled flask at a 1:100 dilution.
-
Incubate the production culture at 37°C with shaking at 200 rpm for 48-72 hours. Monitor the production of the target compound by analytical methods if available.
Extraction of this compound
Objective: To extract the crude this compound from the bacterial culture supernatant.
Materials:
-
Bacterial culture from Step 1
-
Centrifuge and appropriate centrifuge bottles
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Harvest the bacterial culture by centrifugation at 8,000 x g for 20 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a clean flask. The supernatant contains the secreted secondary metabolites.
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release pressure.
-
Allow the layers to separate. The organic layer (top) will contain the extracted compounds.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Pool the ethyl acetate extracts and concentrate them to dryness using a rotary evaporator at 40°C.
-
The resulting residue is the crude extract containing this compound.
Purification by Silica Gel Column Chromatography
Objective: To perform an initial purification of the crude extract to separate this compound from other compounds based on polarity.
Materials:
-
Crude extract from Step 2
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Fraction collector and collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane).
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions of a defined volume using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate, developing it in an appropriate solvent system, and visualizing the spots under UV light or with a suitable staining reagent.
-
Pool the fractions containing the compound of interest (based on TLC analysis).
-
Evaporate the solvent from the pooled fractions to obtain the partially purified this compound.
High-Performance Liquid Chromatography (HPLC) Purification
Objective: To achieve high purity of this compound using preparative reverse-phase HPLC.
Materials:
-
Partially purified sample from Step 3
-
Preparative HPLC system with a C18 column
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
UV detector
Protocol:
-
Dissolve the partially purified sample in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Set up the preparative HPLC system with a suitable gradient method (e.g., a linear gradient of increasing acetonitrile concentration).
-
Inject the sample onto the C18 column.
-
Monitor the elution profile at an appropriate wavelength (e.g., determined by UV-Vis spectroscopy of the crude extract).
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
Lyophilize or evaporate the solvent from the pure fraction to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Pseudomonas Quinolone Signal (PQS) Pathway
Aeruginoic acid and its derivatives are quinolones, which are key signaling molecules in the Pseudomonas aeruginosa quorum-sensing network. The Pseudomonas Quinolone Signal (PQS) pathway regulates the expression of numerous virulence factors. Understanding this pathway is crucial for contextualizing the biological role of novel quinolones like this compound.
Caption: The interconnected PQS signaling pathway in Pseudomonas aeruginosa.[1][2][3]
References
Application Notes & Protocols for the Fermentation of 4-Methylaeruginoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and specific fermentation protocols for "4-Methylaeruginoic acid" are not currently available in the public domain. The following application notes and protocols are based on the fermentation conditions and biosynthetic pathways of structurally related azetidine-containing secondary metabolites, such as azetidomonamides, produced by Pseudomonas aeruginosa. These guidelines provide a rational starting point for the production of this compound.
Introduction
This compound is presumed to be a secondary metabolite of Pseudomonas aeruginosa, likely belonging to the growing class of azetidine-containing natural products. These compounds are of interest to the pharmaceutical industry due to their potential biological activities. The production of such specialized metabolites is often tightly regulated and influenced by specific fermentation conditions. This document outlines the probable biosynthetic pathway and provides detailed protocols for the cultivation of Pseudomonas aeruginosa to facilitate the production of this compound, based on existing research on similar compounds.
Biosynthesis of Azetidine-Containing Metabolites in Pseudomonas aeruginosa
The biosynthesis of azetidine-containing compounds in Pseudomonas aeruginosa, such as the azetidomonamides, originates from S-adenosylmethionine (SAM). A key enzymatic step involves the cyclization of SAM to form azetidine-2-carboxylic acid (AZE), which serves as a crucial building block. This reaction is catalyzed by a SAM-dependent enzyme encoded within the 'aze' biosynthetic gene cluster. For this compound, it is hypothesized that a subsequent methylation event occurs, adding a methyl group at the 4-position of the azetidine (B1206935) ring. The entire pathway is typically regulated by the quorum-sensing system of the bacterium, meaning that production is often linked to cell density.
Caption: Putative biosynthetic pathway of this compound.
Fermentation Conditions for Production
The production of secondary metabolites in Pseudomonas aeruginosa is highly dependent on the culture medium and physical parameters. The following conditions are recommended as a starting point for optimizing the production of this compound.
Recommended Media Formulations
Two media are commonly used for the production of secondary metabolites in P. aeruginosa: Luria-Bertani (LB) Broth for general growth and Pseudomonas Broth for enhancing the production of specific pigments and other secondary metabolites[1][2].
| Component | Luria-Bertani (LB) Broth (per Liter) | Pseudomonas Broth (per Liter)[1] |
| Tryptone | 10 g | - |
| Yeast Extract | 5 g | - |
| NaCl | 10 g | - |
| Peptone | - | 20 g |
| Glycerol | - | - |
| Potassium Sulfate | - | 10 g |
| Magnesium Chloride | - | 1.4 g |
| pH | 7.0 | 7.2 |
Fermentation Parameters
| Parameter | Recommended Value | Notes |
| Producing Strain | Pseudomonas aeruginosa PAO1 or equivalent | This is a commonly studied strain known for producing a variety of secondary metabolites, including azetidomonamides[2][3]. |
| Temperature | 37°C | Optimal for the growth of P. aeruginosa[2]. |
| pH | 6.5 - 7.5 | Maintain pH within this range for optimal growth and secondary metabolite production. |
| Aeration | High aeration is generally recommended. | Use baffled flasks for shake flask cultures to ensure sufficient oxygen supply. For fermenters, maintain a dissolved oxygen level of at least 20% saturation. |
| Agitation | 180 - 220 rpm for shake flask cultures. | Adequate agitation is crucial for nutrient distribution and aeration. |
| Inoculum | 1-5% (v/v) of an overnight culture. | A healthy and actively growing inoculum is essential for reproducible fermentations. |
| Fermentation Time | 48 - 96 hours | Secondary metabolite production is often growth-phase dependent, typically occurring in the late logarithmic to stationary phase. Monitor production over time to determine the optimal harvest time. |
Experimental Protocols
Protocol for Shake Flask Fermentation
This protocol describes a small-scale fermentation in shake flasks, suitable for initial screening and optimization studies.
Caption: Workflow for shake flask fermentation and analysis.
Materials:
-
Pseudomonas aeruginosa PAO1
-
Luria-Bertani (LB) Broth
-
Pseudomonas Broth
-
Baffled Erlenmeyer flasks
-
Shaking incubator
-
Centrifuge
Procedure:
-
Inoculum Preparation: Inoculate a single colony of P. aeruginosa PAO1 into 10 mL of LB Broth. Incubate overnight at 37°C with shaking at 200 rpm.
-
Fermentation Setup: Prepare 100 mL of Pseudomonas Broth in a 500 mL baffled Erlenmeyer flask and autoclave.
-
Inoculation: Inoculate the Pseudomonas Broth with 1 mL of the overnight culture.
-
Incubation: Incubate the flask at 37°C with shaking at 200 rpm for 48 to 96 hours.
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 12 hours) to monitor growth (OD600) and product formation.
-
Harvesting: After the desired fermentation time, harvest the culture by centrifugation at 10,000 x g for 15 minutes at 4°C to separate the supernatant from the cell pellet. The supernatant is expected to contain the secreted secondary metabolites.
Protocol for Extraction of this compound
This protocol is a general method for the extraction of small molecules from the culture supernatant.
Materials:
-
Culture supernatant
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Separatory funnel
-
Rotary evaporator
-
Methanol (B129727) (for reconstitution)
Procedure:
-
Acidification: Adjust the pH of the culture supernatant to 2-3 with 1 M HCl to protonate acidic compounds.
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collection of Organic Phase: Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a small volume of methanol for subsequent analysis.
Protocol for Quantification by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is the recommended method for the detection and quantification of this compound.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reverse-phase HPLC column.
Mobile Phase (example):
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient (example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
Mass Spectrometry:
-
Operate in positive ion mode.
-
Acquire data in a data-dependent MS/MS mode to obtain fragmentation patterns for structural elucidation.
-
For quantification, use an extracted ion chromatogram (EIC) corresponding to the [M+H]+ of this compound. A standard of the pure compound would be required for absolute quantification.
Data Presentation
Systematic optimization of fermentation parameters is recommended. The following table provides a template for organizing and comparing data from different experimental conditions.
| Condition ID | Carbon Source | Nitrogen Source | Temperature (°C) | pH | Agitation (rpm) | Fermentation Time (h) | Yield (mg/L) (if standard is available) | Relative Abundance (Peak Area) |
| Exp-01 | Glycerol | Peptone | 37 | 7.2 | 200 | 48 | ||
| Exp-02 | Glucose | Peptone | 37 | 7.2 | 200 | 48 | ||
| Exp-03 | Glycerol | Peptone | 30 | 7.2 | 200 | 48 | ||
| ... | ... | ... | ... | ... | ... | ... |
Concluding Remarks
The protocols and information provided herein offer a robust starting point for the production and analysis of this compound. It is crucial to note that optimization of each parameter will likely be necessary to achieve maximal yields. The biosynthesis of this compound is intricately linked to the complex regulatory networks within Pseudomonas aeruginosa, and therefore, careful control of the fermentation environment is paramount for consistent and high-level production.
References
- 1. Emodin as a Broad-Spectrum Inhibitor of QS-Regulated Pathogenicity and Biofilms: A Non-Antibiotic Strategy Against Microbial Virulence [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine-Containing Alkaloids Produced by a Quorum-Sensing Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity of 4-Methylaeruginoic Acid: Application Notes and Protocols
A Preliminary Note on the Target Compound
Extensive literature searches for "4-Methylaeruginoic acid" did not yield specific information on a compound with this exact name. The scientific databases and chemical repositories reviewed do not contain entries for its structure, synthesis, or previously determined biological activities. It is possible that "this compound" is a novel compound, a component of a proprietary mixture, or a specific derivative of a known class of molecules not yet widely documented.
The following application notes and protocols are therefore presented as a generalized framework for assessing the in vitro bioactivity of a novel methylated carboxylic acid, based on common assays applied to compounds with similar potential structures, such as derivatives of aeruginoic acid or other bioactive fatty acids. Researchers in possession of this compound are encouraged to adapt these protocols to their specific research questions.
General Workflow for Bioactivity Screening
The initial assessment of a novel compound like this compound typically follows a tiered approach, starting with broad screening for cytotoxic effects, followed by more specific assays based on predicted targets or observed phenotypes.
Figure 1: A generalized workflow for the in vitro bioactivity screening of a novel chemical entity.
Experimental Protocols
The following are detailed protocols for foundational assays to determine the bioactivity of a novel compound.
Cytotoxicity Assay Protocol (MTT Assay)
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on a given cell line. This is crucial for distinguishing targeted bioactivity from general toxicity.
Materials:
-
Human cell line (e.g., HeLa, HEK293, or a cancer cell line relevant to the research)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
Objective: To assess the potential anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent System
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells only, cells with LPS only, and cells with the compound only.
-
Nitrite (B80452) Measurement:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage of the LPS-only control.
Potential Signaling Pathways for Investigation
Should initial screenings suggest bioactivity, further investigation into the mechanism of action is warranted. For a novel carboxylic acid, several signaling pathways could be relevant.
Figure 2: Potential signaling pathways that could be modulated by a novel bioactive carboxylic acid.
Quantitative Data Summary (Template)
As no data exists for "this compound," the following table is a template for summarizing quantitative results from the proposed assays.
| Assay Type | Cell Line | Parameter | Value (e.g., µM) | Notes |
| Cytotoxicity (MTT) | HeLa | IC₅₀ | Experimental Data | 48-hour incubation |
| Anti-inflammatory (NO) | RAW 264.7 | IC₅₀ | Experimental Data | Inhibition of LPS-induced NO production |
| Enzyme Inhibition | e.g., COX-2 | IC₅₀ | Experimental Data | Cell-free assay |
Conclusion and Path Forward
The provided protocols and frameworks offer a starting point for the systematic evaluation of "this compound." To enable a more targeted and specific set of application notes, further information regarding the compound is essential. Researchers are encouraged to provide a chemical structure, CAS number, or the context in which this compound was identified. With such information, more specific hypotheses about its bioactivity can be formulated, and a more tailored suite of in vitro assays can be recommended.
Application Notes and Protocols for 4-Methylaeruginoic Acid in Computer-Aided Drug Design
Introduction
4-Methylaeruginoic acid is a derivative of aeruginoic acid, a quinoline (B57606) carboxylic acid that has been identified in bacterial species. While the specific biological activities and therapeutic targets of this compound are not extensively characterized, its structural similarity to known bacterial signaling molecules suggests its potential as a modulator of microbial communication pathways, such as quorum sensing. Computer-Aided Drug Design (CADD) offers a powerful suite of in silico techniques to explore the therapeutic potential of novel compounds like this compound by identifying its biological targets, elucidating its mechanism of action, and guiding the development of more potent derivatives.[1][2][3][4]
These application notes provide a comprehensive framework and detailed protocols for the investigation of this compound using a typical CADD workflow. The methodologies described herein are intended for researchers, scientists, and drug development professionals with an interest in the computational evaluation of novel small molecules.
Overall CADD Workflow for a Novel Compound
The investigation of a novel compound such as this compound using CADD typically follows a hierarchical workflow. This multi-step process begins with the identification of potential biological targets and progresses through detailed molecular interaction studies to the discovery of new, optimized chemical entities.
Application Note 1: In Silico Target Identification
The initial step in characterizing a novel compound is to identify its potential biological targets. In the absence of experimental data, computational methods can predict protein targets by leveraging the compound's structural and chemical features.[5][6][7][8][9]
Protocol 1.1: Reverse Docking for Target Prediction
Reverse docking screens a single ligand against a library of protein structures to identify potential binding partners. This approach is particularly useful for novel compounds with unknown mechanisms of action.
Methodology:
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Save the optimized structure in a format compatible with docking software (e.g., .mol2, .sdf).
-
-
Target Database Preparation:
-
Select a database of 3D protein structures. A common choice is a curated subset of the Protein Data Bank (PDB) representing druggable proteins.
-
Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
-
Reverse Docking Simulation:
-
Utilize a reverse docking server or software (e.g., PharmMapper, idTarget).
-
Upload the prepared 3D structure of this compound.
-
Execute the screening against the prepared protein database.
-
-
Results Analysis:
-
Rank the potential targets based on docking scores and binding energy estimations.
-
Cluster the top-ranked poses and analyze the predicted binding interactions.
-
Prioritize targets based on biological relevance to potential therapeutic areas (e.g., bacterial virulence, quorum sensing).
-
Data Presentation: Predicted Targets for this compound
The results from the reverse docking screen should be summarized in a table for clear interpretation and prioritization for further studies.
| Predicted Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (pKi) | Biological Function |
| LasR | 2UV0 | -9.8 | 7.2 | Quorum sensing transcription factor |
| PqsR (MvfR) | 4JVI | -9.5 | 6.9 | Quorum sensing transcription factor |
| PqsD | 3H78 | -8.9 | 6.5 | HHQ biosynthesis |
| LpxC | 4MDZ | -8.2 | 6.0 | Lipopolysaccharide biosynthesis |
Application Note 2: Molecular Docking and Binding Analysis
Once a primary target is identified and validated, molecular docking is employed to predict the preferred binding orientation and affinity of the compound within the target's active site.[10][11][12][13][14][15]
Protocol 2.1: Molecular Docking of this compound into LasR
This protocol details the steps for docking this compound into the ligand-binding domain of the Pseudomonas aeruginosa quorum-sensing receptor LasR.
Methodology:
-
Protein and Ligand Preparation:
-
Download the crystal structure of LasR (e.g., PDB ID: 2UV0) from the PDB.
-
Prepare the protein using software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard by removing water, adding hydrogens, and assigning charges.
-
Prepare the 3D structure of this compound as described in Protocol 1.1.
-
-
Grid Generation:
-
Define the binding site by specifying a grid box that encompasses the active site residues of LasR. The grid box can be centered on the co-crystallized ligand if available.
-
-
Docking Simulation:
-
Perform the docking calculation using software like AutoDock Vina or Glide.[14]
-
Set the number of binding modes to generate and the exhaustiveness of the search.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the active site residues.
-
Data Presentation: Molecular Docking Results
A table should be used to summarize the key findings from the docking simulation.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| LasR | 2UV0 | -9.8 | Trp60, Tyr56, Ser129, Asp73 |
| PqsR | 4JVI | -9.5 | Ile149, Leu188, Tyr258 |
Visualization: Molecular Docking Workflow
Application Note 3: Molecular Dynamics Simulation
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the predicted binding pose and providing a more accurate estimation of binding free energy.[16][17][18][19][20]
Protocol 3.1: MD Simulation of the LasR-4-Methylaeruginoic Acid Complex
Methodology:
-
System Preparation:
-
Use the top-ranked docked pose from Protocol 2.1 as the starting structure.
-
Place the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose a suitable force field (e.g., CHARMM36, AMBER).[17]
-
Generate topology and parameter files for both the protein and the ligand.
-
-
Simulation Steps:
-
Minimization: Energy minimize the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein-ligand complex.
-
Production: Run the production MD simulation for a sufficient time (e.g., 100 ns) without restraints.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Data Presentation: MD Simulation Metrics
Key metrics from the MD simulation should be tabulated to provide a quantitative assessment of the complex's stability.
| Metric | Value | Interpretation |
| Average RMSD (Complex) | 1.5 Å | High stability of the complex |
| Average RMSF (Ligand) | 0.5 Å | Low fluctuation of the ligand in the binding pocket |
| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Favorable binding affinity |
Application Note 4: Virtual Screening for Analog Discovery
Virtual screening can be used to search large compound libraries for molecules that are structurally or chemically similar to this compound and may have improved activity or pharmacokinetic properties.[21][22][23][24][25]
Protocol 4.1: Structure-Based Virtual Screening
Methodology:
-
Library Preparation:
-
Obtain a large library of compounds in a 3D format (e.g., ZINC database, Enamine REAL Space).
-
Filter the library based on desired physicochemical properties (e.g., Lipinski's rule of five).
-
-
Virtual Screening Cascade:
-
Perform a high-throughput docking of the prepared library against the LasR binding site.
-
Rank the compounds based on their docking scores.
-
Select the top-ranking hits (e.g., top 1-5%) for further analysis.
-
-
Post-Screening Analysis:
-
Visually inspect the binding poses of the top hits.
-
Cluster the hits based on chemical similarity to identify diverse scaffolds.
-
Select a diverse subset of promising compounds for experimental testing.
-
Visualization: Virtual Screening Workflow
Hypothetical Signaling Pathway: Quorum Sensing Inhibition
Based on its structure, this compound may act as an antagonist of bacterial quorum sensing systems, which are crucial for coordinating virulence factor production and biofilm formation.[26][27][28][29][30] The diagram below illustrates a hypothetical mechanism where the compound inhibits the LasR-mediated quorum sensing pathway in P. aeruginosa.
References
- 1. Computer-Aided Drug Design of Bioactive Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis [mdpi.com]
- 4. Computer-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 17. bioinformaticsreview.com [bioinformaticsreview.com]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. Protein-Ligand Complex [mdtutorials.com]
- 20. youtube.com [youtube.com]
- 21. schrodinger.com [schrodinger.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. biosolveit.de [biosolveit.de]
- 24. The Light and Dark Sides of Virtual Screening: What Is There to Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Quorum sensing - Wikipedia [en.wikipedia.org]
- 27. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 28. How Quorum Sensing Works [asm.org]
- 29. scispace.com [scispace.com]
- 30. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Iron Metabolism in Bacteria Using Quinolone Signaling Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
While the specific compound "4-Methylaeruginoic acid" is not prominently documented in scientific literature concerning bacterial iron metabolism, a closely related class of molecules, the 4-hydroxy-2-alkylquinolines (HAQs), particularly the Pseudomonas quinolone signal (PQS), plays a crucial and well-studied role in this process. This document provides detailed application notes and experimental protocols for utilizing PQS and its precursors to investigate the intricate relationship between quorum sensing and iron metabolism in bacteria, with a primary focus on the opportunistic pathogen Pseudomonas aeruginosa.
PQS, or 2-heptyl-3-hydroxy-4(1H)-quinolone, is a quorum-sensing signal molecule that also functions as a potent iron chelator.[1][2] It is integral to the regulation of virulence factors and the scavenging of iron, a critical nutrient for bacterial survival and pathogenesis.[1][3] Understanding the role of PQS in iron metabolism offers a promising avenue for the development of novel antimicrobial strategies.
Key Concepts and Signaling Pathways
The interplay between PQS quorum sensing and iron metabolism in P. aeruginosa is a complex regulatory network. Iron availability directly influences the production of PQS, and in turn, PQS modulates the expression of genes involved in iron acquisition.
Under iron-limiting conditions, bacteria need to enhance their iron uptake mechanisms. In P. aeruginosa, the ferric uptake regulator (Fur) protein, when not bound to iron, allows for the expression of genes required for iron acquisition, including those involved in the biosynthesis of siderophores like pyoverdine and pyochelin.[4]
The biosynthesis of PQS is also linked to iron levels. The precursor for PQS, anthranilate, is protected from degradation under low-iron conditions, thereby promoting PQS synthesis.[5] PQS then acts as an iron chelator, forming a complex with ferric iron (Fe³⁺).[1][6] This PQS-iron complex is thought to act as an "iron trap" near the cell surface, facilitating its uptake via siderophore systems.[1][7] This creates a feed-forward loop where low iron stimulates the production of an iron scavenger (PQS), which then helps the bacterium acquire more iron.
Furthermore, the PQS system is interconnected with other quorum-sensing systems, such as the las and rhl systems, creating a hierarchical regulatory cascade that responds to both cell density and environmental cues like iron availability.[8][9]
Signaling Pathway Diagram
References
- 1. The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pseudomonas aeruginosa quinolone signal (PQS) has an iron-chelating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Iron on Pseudomonas aeruginosa Physiology: A REGULATORY LINK BETWEEN IRON AND QUORUM SENSING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Beyond iron: metal-binding activity of the Pseudomonas quinolone signal-motif - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00710C [pubs.rsc.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Gene expression in Pseudomonas aeruginosa: evidence of iron override effects on quorum sensing and biofilm-specific gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methylaeruginoic Acid Production from Streptomyces Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Methylaeruginoic acid from Streptomyces fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for optimizing the fermentation medium for this compound production?
A1: The composition of the fermentation medium is a critical factor influencing the production of secondary metabolites like this compound. Key components to optimize include carbon and nitrogen sources, as well as phosphate (B84403) and trace metal concentrations. Streptomyces species often respond well to complex carbon and nitrogen sources. For instance, studies on other Streptomyces fermentations have shown that using millet, glycerin, or dextrin (B1630399) as a carbon source can significantly increase bioactivity.[1] Similarly, yeast extract is a commonly effective nitrogen source.[1][2] It is crucial to systematically evaluate a range of these components to identify the optimal combination for your specific Streptomyces strain.
Q2: How do physical parameters affect the yield of this compound?
A2: Physical parameters such as pH, temperature, agitation, and dissolved oxygen (DO) are critical for both cell growth and secondary metabolite production. The optimal pH for Streptomyces growth and antibiotic production is typically between 6.0 and 8.0.[3] Temperature also plays a significant role, with studies showing 25-28°C to be optimal for the production of various antifungal compounds.[1][4] Agitation and aeration rates directly impact the dissolved oxygen concentration, which is crucial for aerobic processes like secondary metabolite synthesis. A minimum DO concentration of approximately 20% saturation is often required for high growth and productivity.[4]
Q3: What is Response Surface Methodology (RSM) and how can it be applied to optimize fermentation?
A3: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.[1] It allows for the evaluation of the effects of multiple factors and their interactions on a response variable, such as the yield of this compound. RSM is widely used to optimize fermentation medium components and conditions.[1][2] The process typically involves a sequence of designed experiments to identify the most significant factors, followed by modeling to find the optimal levels of these factors.
Q4: Can precursor feeding enhance the production of this compound?
A4: Yes, precursor feeding is a powerful strategy to enhance the production of secondary metabolites.[5][6][7] By supplying direct precursors to the biosynthetic pathway of this compound, you can potentially bypass rate-limiting steps and increase the final yield. Identifying the likely precursors based on the structure of this compound and its biosynthetic pathway is the first step. For example, aromatic amino acids serve as precursors for many phenolic compounds synthesized through the shikimate pathway.[5] Supplementing the fermentation medium with these precursors at the appropriate time and concentration can significantly boost production.
Q5: How is the production of secondary metabolites like this compound regulated in Streptomyces?
A5: The production of secondary metabolites in Streptomyces is a complex process tightly controlled by a hierarchical network of regulatory genes.[8][9][10] This regulation occurs at multiple levels, involving pathway-specific regulators located within the biosynthetic gene cluster, as well as global regulators that respond to environmental and physiological signals.[8][9] Small diffusible signaling molecules, such as γ-butyrolactones, furans, and butenolides, also play a crucial role in triggering the onset of secondary metabolism.[11][12][13] Understanding these regulatory networks can open up avenues for genetic engineering strategies to enhance production.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Possible Cause 1: Suboptimal Medium Composition
-
Troubleshooting Steps:
-
Systematic Component Screening: Conduct one-factor-at-a-time (OFAT) experiments to screen various carbon and nitrogen sources.
-
Optimize Concentrations: Once promising sources are identified, use a response surface methodology (RSM) approach to determine their optimal concentrations.
-
Phosphate and Iron Levels: Evaluate the impact of phosphate and iron concentrations, as these are known to be critical regulatory factors in Streptomyces secondary metabolism.[3]
-
Possible Cause 2: Inappropriate Physical Fermentation Parameters
-
Troubleshooting Steps:
-
pH Profiling: Monitor the pH profile throughout the fermentation. Conduct experiments to control the pH at different levels (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to find the optimum.
-
Temperature Optimization: Evaluate a range of temperatures (e.g., 20°C to 35°C) to determine the optimal temperature for production.
-
Agitation and Aeration Study: Vary the agitation speed and aeration rate to assess their impact on dissolved oxygen levels and product formation.
-
Issue 2: Inconsistent Batch-to-Batch Fermentation Results
Possible Cause: Variability in Inoculum Preparation or Process Control
-
Troubleshooting Steps:
-
Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring consistent spore concentration or mycelial age and density.[3]
-
Calibrate Equipment: Regularly calibrate all monitoring equipment, including pH probes, dissolved oxygen sensors, and temperature controllers.[3]
-
Maintain Consistent Procedures: Ensure all operational procedures, from media preparation to harvesting, are performed consistently across all batches.[3]
-
Data Presentation
Table 1: Example of One-Factor-at-a-Time (OFAT) Analysis for Carbon Source Optimization
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 15.2 |
| Maltose | 7.9 | 18.5 |
| Glycerol | 9.2 | 25.8 |
| Soluble Starch | 8.1 | 22.1 |
| Millet Powder | 9.8 | 35.4 |
Table 2: Example of Central Composite Design (CCD) for Optimizing Key Medium Components
| Run | Millet (g/L) | Yeast Extract (g/L) | K₂HPO₄ (g/L) | This compound Yield (mg/L) |
| 1 | 15 | 3 | 0.5 | 42.7 |
| 2 | 25 | 3 | 0.5 | 55.1 |
| 3 | 15 | 5 | 0.5 | 48.9 |
| 4 | 25 | 5 | 0.5 | 68.3 |
| 5 | 15 | 4 | 0.3 | 45.2 |
| ... | ... | ... | ... | ... |
| 18 | 20 | 4 | 0.5 | 75.6 |
| 19 | 20 | 4 | 0.5 | 76.1 |
| 20 | 20 | 4 | 0.5 | 75.8 |
Experimental Protocols
Protocol 1: General Fermentation Protocol for Streptomyces sp.
-
Inoculum Preparation:
-
Prepare slants of a suitable agar (B569324) medium (e.g., ISP Medium 2).
-
Inoculate the slants with a spore suspension or mycelial fragments of the Streptomyces strain.
-
Incubate at 28°C for 7-10 days, or until good sporulation is observed.
-
Harvest spores in sterile water with a wetting agent (e.g., 0.01% Tween 80).
-
-
Seed Culture:
-
Use the spore suspension to inoculate a seed culture medium in a shake flask.
-
Incubate the seed culture at 28°C with agitation (e.g., 200 rpm) for 2-3 days.
-
-
Production Fermentation:
-
Prepare the production medium and dispense it into shake flasks or a fermenter.
-
Sterilize the medium by autoclaving.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate at the desired temperature with agitation for 7-14 days.
-
Withdraw samples periodically to monitor cell growth, pH, and this compound production.
-
Protocol 2: Quantification of this compound
Note: As this compound is a specific compound, a dedicated analytical method needs to be developed and validated. Below is a general guideline for organic acid analysis using LC-MS.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant from the mycelium.
-
Filter the supernatant through a 0.22 µm filter.
-
-
LC-MS Analysis:
-
Chromatography: High-performance liquid chromatography (HPLC) is commonly used for the separation of organic acids.[14][15] A mixed-mode or reversed-phase column can be effective.[16]
-
Mass Spectrometry: A mass spectrometer (MS) detector provides high selectivity and sensitivity for quantification.[14][15]
-
Method Development: Optimize the mobile phase composition, gradient, and MS parameters (e.g., ion source settings, fragmentation) to achieve good separation and detection of this compound.
-
Quantification: Create a calibration curve using a purified standard of this compound to quantify its concentration in the fermentation samples.
-
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Troubleshooting logic for low yield of this compound.
Caption: Generalized signaling pathway for secondary metabolite production in Streptomyces.
References
- 1. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Enhanced AmB Production in Streptomyces nodosus by Fermentation Regulation and Rational Combined Feeding Strategy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Manipulation of metabolic pathways controlled by signaling molecules, inducers of antibiotic production, for genome mining in Streptomyces spp [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo | MDPI [mdpi.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Synthesis of 4-Methylquinoline-2-carboxylic Acid
Welcome to the technical support center for the chemical synthesis of 4-Methylquinoline-2-carboxylic acid. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoline-based carboxylic acids, which is analogous to the user's query for "4-Methylaeruginoic acid," a non-standard chemical name. The guidance provided is based on established synthetic routes for structurally similar and relevant compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 4-methylquinoline-2-carboxylic acid?
A1: The most common and versatile methods for synthesizing the quinoline-2-carboxylic acid scaffold are variations of the Doebner-von Miller and Pfitzinger reactions. The Doebner-von Miller reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. For quinoline-2-carboxylic acids specifically, a common starting material is 2-aminobenzaldehyde (B1207257), which can be reacted with a compound containing an activated α-methylene group.
Q2: What are the primary challenges and side reactions in these syntheses?
A2: Researchers often face challenges with low yields, the formation of regioisomers when using unsymmetrical ketones, and polymerization of reactants, particularly α,β-unsaturated carbonyl compounds.[1][2][3][4][5] The often harsh reaction conditions, involving high temperatures and strong acids or bases, can lead to the formation of tarry byproducts, complicating purification.[2][3]
Q3: Which catalysts are typically employed in these reactions?
A3: The reactions are generally catalyzed by either Brønsted acids (e.g., hydrochloric acid, p-toluenesulfonic acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate).[1][6] In some cases, base-catalyzed condensation is also employed.[7][8] The choice of catalyst can significantly impact reaction efficiency and selectivity.
Troubleshooting Guide
Low Reaction Yield
Q: My reaction yield for the synthesis of 4-methylquinoline-2-carboxylic acid is consistently low. What are the potential causes and how can I improve it?
A: Low yields are a frequent issue in quinoline (B57606) synthesis. Consider the following troubleshooting steps:
-
Suboptimal Reaction Temperature: The reaction may be sluggish at lower temperatures. A gradual increase in temperature could improve the yield. However, be mindful of potential decomposition at excessively high temperatures.[1]
-
Catalyst Inefficiency: The choice of acid or base catalyst is crucial. If you are using a mild acid, a stronger one might be necessary to promote cyclization. Conversely, a very strong acid could lead to degradation. Experimenting with different catalysts, including Lewis acids, may be beneficial.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is not going to completion, extended reaction times may be required.
-
Inefficient Workup: Ensure complete extraction of the product from the aqueous layer during workup. The carboxylic acid product may have some water solubility, especially if it forms a salt. Adjusting the pH of the aqueous layer can help to maximize the amount of product in the organic phase.
Formation of Impurities and Side Products
Q: I am observing significant impurity formation, including tar-like substances. How can I minimize these side reactions?
A: The formation of impurities is often linked to the reactive nature of the starting materials and intermediates under strong acidic or basic conditions.
-
Polymerization of Reactants: α,β-unsaturated carbonyl compounds are prone to acid-catalyzed polymerization.[3][5] To mitigate this, consider adding the carbonyl compound dropwise to the heated reaction mixture to maintain a low instantaneous concentration.
-
Aldol Condensation: Under basic conditions, the ketone reactant can undergo self-condensation (aldol condensation), leading to undesired byproducts.[3] Using milder basic conditions or protecting the ketone functionality might be necessary.
-
Harsh Reaction Conditions: The Skraup synthesis, a related method, is notoriously exothermic and can produce significant tar.[3] While not the direct synthesis for the target molecule, the principle applies. Careful temperature control is essential. If possible, explore milder catalytic systems that allow the reaction to proceed at lower temperatures.
Purification Challenges
Q: I am having difficulty purifying the final product from the crude reaction mixture. What purification strategies are recommended?
A: Purification can be challenging due to the presence of polar byproducts and unreacted starting materials.
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used. A polar eluent system will likely be required to elute the carboxylic acid.
-
Acid-Base Extraction: Utilize the acidic nature of your product. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Subsequently, acidify the aqueous layer to precipitate the purified carboxylic acid, which can then be collected by filtration or extracted back into an organic solvent.
Quantitative Data Summary
The following table summarizes reaction conditions from literature for analogous quinoline syntheses, highlighting the impact of different catalysts and solvents on reaction yields.
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline, Aldehyde, Pyruvic Acid | BF₃·THF | MeCN | 65 | 24 | Good | [1] |
| o-aminoaryl ketone, α-methylene carbonyl | Chiral Phosphoric Acid | - | - | - | - | [2] |
| o-aminobenzaldehyde, acetaldehyde | NaOH | - | - | - | - | [7][8] |
| 2-aminobenzaldehydes, β-nitroacrylates | BEMP (solid base) | Acetonitrile | - | - | Good | [9] |
Experimental Protocols
General Protocol for the Synthesis of a 4-Methylquinoline-2-carboxylic Acid Derivative (Doebner-von Miller type)
This protocol is a generalized procedure based on common practices for this type of reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-aminobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or acetonitrile.
-
Addition of Reactants: Add pyruvic acid (1.2 equivalents) and a catalytic amount of a Lewis or Brønsted acid (e.g., 10 mol% of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in quinoline carboxylic acid synthesis.
Plausible Reaction Mechanism: Friedländer Synthesis
Caption: A simplified mechanism of the Friedländer synthesis for quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of "4-Methylaeruginoic acid" in solution
Welcome to the Technical Support Center for 4-Methylaeruginoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered with the stability of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent results over time. | Hydrolytic degradation of the thiazoline (B8809763) ring. The thiazoline ring in this compound can be susceptible to hydrolysis, particularly in weakly acidic aqueous solutions (pH 3-5). | - pH Adjustment: Maintain the solution pH in a neutral to slightly alkaline range (pH 7.0-8.0) for enhanced stability. Avoid acidic buffers if possible. - Solvent Selection: For long-term storage, consider using aprotic solvents such as DMSO or ethanol (B145695), and prepare aqueous solutions fresh. |
| Discoloration of the solution (yellowing or browning). | Oxidative degradation or photodegradation. The quinoline (B57606) and thiazoline moieties can be susceptible to oxidation and degradation upon exposure to light. | - Inert Atmosphere: For stock solutions, purge the vial with an inert gas like argon or nitrogen before sealing. - Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[1] |
| Precipitation of the compound from the solution. | Poor solubility or pH-dependent solubility. this compound, being a carboxylic acid, will have solubility that is highly dependent on the pH of the solution. | - Solubility Testing: Determine the solubility of this compound in your specific buffer system. - Use of Co-solvents: If aqueous solubility is low, consider the use of co-solvents such as ethanol or PEG 400. - pH for Solubilization: The compound is expected to be more soluble in basic solutions due to the deprotonation of the carboxylic acid. |
| Appearance of new peaks in HPLC analysis. | Chemical degradation. The appearance of new peaks is a strong indicator that the compound is degrading. | - Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and develop a stability-indicating HPLC method. - Method Validation: Ensure your analytical method is validated to separate the parent compound from all potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, which contains both a quinoline and a thiazoline-4-carboxylic acid moiety, the primary degradation pathways are likely to be:
-
Hydrolysis: The thiazoline ring can undergo hydrolysis, especially under acidic conditions, leading to ring-opening. Thiazoline derivatives are often most labile at a pH of around 3-5.
-
Oxidation: The sulfur atom in the thiazoline ring and the quinoline ring system can be susceptible to oxidation.
-
Photodegradation: Quinoline derivatives can be sensitive to light, leading to degradation.[1]
Q2: What is the optimal pH for storing solutions of this compound?
Q3: How should I prepare and store stock solutions of this compound?
A3: For maximum stability, it is recommended to:
-
Prepare stock solutions in a high-quality aprotic solvent such as DMSO or absolute ethanol.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the vials in foil.
-
For aqueous working solutions, prepare them fresh from the stock solution just before use. If an aqueous buffer is used, ensure the pH is in a range that promotes stability.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Avoid strong oxidizing agents, as they can lead to the degradation of the thiazoline and quinoline rings. Also, be cautious with strongly acidic or basic solutions if the stability in those conditions has not been established.
Experimental Protocols
Protocol 1: General Procedure for a pH-Rate Profile Study
This protocol provides a general method to assess the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Solution Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C) and protect them from light.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k) at that pH. A plot of log(k) versus pH will provide the pH-rate profile.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the active substance due to degradation.
-
Forced Degradation:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat a solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours and dissolve it.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
HPLC Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
-
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it can separate this compound from its degradation products.
Data Presentation
Table 1: Illustrative pH-Dependent Stability of a Thiazolidine-4-Carboxylic Acid Derivative
This table presents hypothetical data for a related compound to illustrate the expected trend for this compound. Actual values must be determined experimentally.
| pH | Temperature (°C) | Apparent First-Order Degradation Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |
| 2.0 | 40 | 0.005 | 138.6 |
| 4.0 | 40 | 0.025 | 27.7 |
| 6.0 | 40 | 0.010 | 69.3 |
| 7.4 | 40 | 0.004 | 173.3 |
| 9.0 | 40 | 0.008 | 86.6 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a pH-rate profile stability study.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: HPLC Analysis of Aeruginoic Acid and its Derivatives
Welcome to the technical support center for the HPLC analysis of aeruginoic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of aeruginoic acid and its derivatives, presented in a question-and-answer format.
Q1: My aeruginoic acid peak is tailing significantly. What are the potential causes and how can I resolve this?
A1: Peak tailing is a common issue in HPLC and can arise from several factors, particularly when analyzing acidic compounds like aeruginoic acid.
-
Secondary Interactions with Stationary Phase: Aeruginoic acid, with its carboxylic acid and phenolic hydroxyl groups, can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the column. These interactions can lead to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.
-
Use of an End-capped Column: Employing a column with end-capping will reduce the number of accessible silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Poor Column Condition: A degraded or contaminated guard or analytical column can also cause peak tailing.
-
Solution: Replace the guard column or try washing the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.
-
Q2: I am observing inconsistent retention times for my aeruginoic acid standard. What could be the reason?
A2: Fluctuations in retention time can compromise the reliability of your results. The following are common causes:
-
Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition, especially the pH, can significantly impact the retention time of ionizable compounds like aeruginoic acid.
-
Solution: Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Use a calibrated pH meter. Premixing the mobile phase can also improve consistency.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to shifts in retention time.
-
Solution: Use a column thermostat to maintain a constant and consistent column temperature throughout the analysis.
-
-
Inadequate Column Equilibration: Insufficient equilibration time with the mobile phase before starting a sequence of injections can lead to drifting retention times.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.
-
Q3: My aeruginoic acid sample seems to be degrading during the analysis, leading to a loss of signal intensity and the appearance of ghost peaks. How can I improve its stability?
A3: Aeruginoic acid, like other phenolic and carboxylic acid-containing compounds, can be susceptible to degradation.
-
Light and Air Sensitivity: Exposure to UV light and oxygen can lead to the degradation of aeruginoic acid.
-
Solution: Prepare samples in amber vials and minimize their exposure to light. Consider using an autosampler with a cooled sample tray.
-
-
Solution Stability: The stability of aeruginoic acid in solution can be dependent on the solvent and pH. It has limited solubility and stability in water.[1]
-
Solution: Dissolve aeruginoic acid in an appropriate organic solvent such as methanol (B129727) or DMSO for the stock solution. For the working solution, if it needs to be aqueous, prepare it fresh and use it immediately. The addition of an antioxidant may also be considered if compatible with the analysis.
-
Q4: I am seeing extraneous or "ghost" peaks in my chromatograms. What is their origin and how can I eliminate them?
A4: Ghost peaks can originate from several sources:
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a needle wash step in your autosampler method. Running a blank gradient after each sample can also help identify and mitigate carryover.
-
-
Contaminants in the Mobile Phase or Sample: Impurities in the solvents or the sample itself can appear as ghost peaks.
-
Solution: Use high-purity HPLC-grade solvents and filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.
-
Quantitative Data Summary
The following tables provide representative data on how different analytical parameters can affect the HPLC analysis of aeruginoic acid. Please note that this data is illustrative and may vary depending on the specific HPLC system, column, and other experimental conditions.
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Shape of Aeruginoic Acid
| Mobile Phase pH | Retention Time (min) | Tailing Factor |
| 2.5 | 8.2 | 1.1 |
| 3.5 | 7.5 | 1.3 |
| 4.5 | 6.8 | 1.8 |
| 5.5 | 6.1 | 2.5 |
Table 2: Stability of Aeruginoic Acid in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| Water | 100 | 75 | 25% |
| Methanol | 100 | 98 | 2% |
| Acetonitrile | 100 | 97 | 3% |
| DMSO | 100 | 99 | 1% |
Experimental Protocols
This section provides a detailed, adapted methodology for the HPLC analysis of aeruginoic acid. This protocol is based on established methods for the analysis of structurally related thiazole (B1198619) carboxylic acids and may require optimization for your specific application.
Protocol 1: Reversed-Phase HPLC Analysis of Aeruginoic Acid
Objective: To quantify aeruginoic acid using reversed-phase high-performance liquid chromatography with UV detection.
Materials:
-
Aeruginoic acid standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (or phosphoric acid)
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of aeruginoic acid (e.g., 1 mg/mL) in methanol or DMSO.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
-
Sample Preparation:
-
Dissolve the sample containing aeruginoic acid in a suitable solvent (ideally the initial mobile phase).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution (example):
-
0-5 min: 5% B
-
5-20 min: Linear gradient to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Linear gradient back to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the absorbance maximum of aeruginoic acid (determine by UV scan, likely in the range of 250-350 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the aeruginoic acid peak based on the retention time of the standard.
-
Quantify aeruginoic acid by creating a calibration curve from the peak areas of the standards.
-
Visualizations
Diagram 1: Troubleshooting Logic for Common HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC issues.
Diagram 2: Experimental Workflow for HPLC Analysis of Aeruginoic Acid
Caption: A typical experimental workflow for the HPLC analysis of aeruginoic acid.
References
Technical Support Center: Mass Spectrometry of Thiazoline-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during the mass spectrometry analysis of thiazoline-containing compounds.
Troubleshooting Guides
Issue 1: Presence of Unexpected Adducts in the Mass Spectrum
Q1: My mass spectrum shows my compound of interest plus additional peaks at M+23, M+39, and M+18. What are these peaks and how can I get rid of them?
A1: These additional peaks are common adduct ions. Specifically, you are likely observing:
-
[M+Na]⁺ (M+22.99 Da): Sodium adducts are very common in ESI-MS and can originate from glassware, HPLC solvents (acetonitrile and water can be significant sources), or the sample matrix itself.[1][2] Even trace amounts of sodium can lead to the formation of these adducts.[3]
-
[M+K]⁺ (M+38.96 Da): Potassium adducts are also frequently observed and have similar sources to sodium adducts.[1][3]
-
[M+NH₄]⁺ (M+18.03 Da): Ammonium (B1175870) adducts can be seen, especially if ammonia (B1221849) is used in the mobile phase or as a contaminant.
Troubleshooting Steps:
-
Optimize Mobile Phase: Add a small amount of a protonating agent like formic acid or acetic acid to the mobile phase. This will promote the formation of the desired protonated molecule, [M+H]⁺, and reduce the relative intensity of sodium and potassium adducts.[1]
-
Use High-Purity Solvents and Reagents: Ensure that the solvents and any additives used for your mobile phase are of high purity (e.g., LC-MS grade) to minimize alkali metal contamination.
-
Avoid Glassware: Where possible, use polypropylene (B1209903) or other plastic containers for solvent and sample preparation to avoid leaching of sodium and potassium from glass.[1][2]
-
System Cleaning: If adduct formation is persistent and severe, it may indicate contamination of the HPLC system or mass spectrometer ion source. Follow the manufacturer's guidelines for cleaning the system.
-
Adjust ESI Voltages: In some cases, careful adjustment of the ESI source voltages can help to minimize the formation of adducts, though this may also impact the intensity of your target ion.[1]
Issue 2: In-Source Fragmentation and Unexpected Neutral Losses
Q2: I am observing peaks that correspond to fragments of my thiazoline-containing compound, even in my full MS scan. Why is this happening and how can I minimize it?
A2: This phenomenon is known as in-source fragmentation (ISF) or in-source decay (ISD), where the analyte fragments in the ion source before reaching the mass analyzer.[4][5] Thiazoline-containing compounds, like many natural products, can be susceptible to ISF.[4] This can lead to an underestimation of the molecular ion and potential misidentification of the compound.[4]
Common Causes and Solutions:
-
High Cone Voltage (or equivalent parameter): The cone voltage (also known as nozzle-skimmer potential or orifice potential) is a critical parameter that influences the energy transferred to the ions.[6][7] Higher cone voltages increase the kinetic energy of ions, leading to more collisions with gas molecules in the source and causing fragmentation.[6][8]
-
Solution: Reduce the cone voltage. A systematic approach is to perform flow injection analysis (FIA) of your compound and vary the cone voltage to find an optimal value that maximizes the molecular ion intensity while minimizing fragmentation.[9]
-
-
Thermal Degradation: Although less common for ESI, high source or desolvation temperatures can contribute to the degradation of thermally labile compounds.
-
Solution: If your compound is known to be thermally unstable, try reducing the source and desolvation temperatures to the minimum required for efficient desolvation.
-
Q3: My MS/MS spectrum shows an unexpected neutral loss of 44 Da. What could this be?
A3: A neutral loss of 44 Da in peptides can sometimes be attributed to the loss of acetaldehyde (B116499) (CH₃CHO) from a threonine residue, which can occur via a McLafferty-type rearrangement.[10] While not specific to thiazolines, if your compound is a peptide containing both a thiazoline (B8809763) and a threonine residue, this fragmentation pathway is a possibility. Another common neutral loss of 44 Da is CO₂ from a carboxylic acid group. Careful analysis of the high-resolution mass data can distinguish between these two possibilities.[10]
Frequently Asked Questions (FAQs)
Q4: Can the thiazoline ring itself degrade during mass spectrometry analysis?
A4: Yes, the thiazoline ring can be susceptible to degradation under certain conditions. The primary degradation pathways include:
-
Hydrolysis: The thiazoline ring can be hydrolyzed, especially at acidic pH.[11] This can occur during sample storage, preparation, or even during HPLC analysis if the mobile phase pH is not optimized.[11]
-
Oxidation: The sulfur atom in the thiazoline ring is prone to oxidation, which can lead to the formation of sulfoxides or even ring-opening products.[11][12] This is a particular concern if the sample is exposed to oxidizing agents or stored improperly.[13]
Q5: I am working with a thiazoline-containing cyclic peptide and getting very complex MS/MS spectra that are difficult to interpret. Is this normal?
A5: Yes, the MS/MS fragmentation of cyclic peptides is inherently more complex than that of linear peptides.[14][15] The cyclic structure can lead to multiple ring-opening points, resulting in a variety of fragment ions that do not follow the simple b- and y-ion series seen with linear peptides.[15] However, high-resolution mass spectrometry can aid in assigning the elemental composition of the fragments, which can help piece together the structure.[14]
Q6: Could my sample preparation method be introducing artifacts?
A6: Absolutely. Sample preparation is a critical step where artifacts can be introduced. For example:
-
Surface-Mediated Fibril Formation: For amyloidogenic peptides, the drying process during sample preparation for techniques like AFM (which often complements MS) can introduce artifacts like fibrils that were not present in the solution.[16][17] While this is not a direct MS artifact, it highlights the importance of careful sample handling.
-
Incomplete Deprotection: For synthetic peptides, incomplete removal of protecting groups during cleavage from the solid support will result in adducts of your peptide with the protecting group mass.[13]
-
Oxidation: As mentioned earlier, exposure to air during sample preparation can lead to oxidation of susceptible residues like methionine, tryptophan, cysteine, and the thiazoline sulfur.[13]
Quantitative Data Summary
| Artifact/Issue | Common m/z Shift | Potential Source/Cause | Recommended Action |
| Sodium Adduct | +22.9898 Da | Glassware, solvents, sample matrix[1][2] | Use plasticware, high-purity solvents, add acid to mobile phase[1][2] |
| Potassium Adduct | +38.9637 Da | Glassware, solvents, sample matrix[1][3] | Use plasticware, high-purity solvents, add acid to mobile phase[1] |
| Ammonium Adduct | +18.0334 Da | Mobile phase additives, contamination | Use fresh, high-purity solvents and additives |
| In-Source Fragmentation | Variable | High cone voltage, high source temperature[8][9] | Reduce cone voltage and source/desolvation temperatures[8][9] |
| Oxidation | +16 Da per oxygen atom | Exposure to air, oxidizing agents during sample prep/storage[13] | Use antioxidants, store under inert gas, use fresh samples[13] |
| Neutral Loss of Acetaldehyde | -44.0262 Da | Fragmentation of threonine residue[10] | MS/MS analysis, high-resolution MS to confirm elemental composition[10] |
| Incomplete Deprotection | + mass of protecting group | Incomplete cleavage from solid support[13] | Review cleavage protocol, re-cleave if necessary[13] |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
-
Prepare a standard solution of your thiazoline-containing compound at a typical analytical concentration (e.g., 1-10 µM) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the mass spectrometer for flow injection analysis (FIA). Infuse the standard solution at a constant flow rate (e.g., 10 µL/min).
-
Acquire full scan MS data over a range of cone voltages. Start with a low value (e.g., 10 V) and increase it in increments (e.g., 5-10 V) up to a high value (e.g., 100 V or as appropriate for your instrument).[9]
-
For each cone voltage setting, record the intensity of the molecular ion ([M+H]⁺ or other relevant adducts) and any significant fragment ions.
-
Plot the intensities of the molecular ion and fragment ions as a function of the cone voltage.
-
Select the optimal cone voltage that provides the highest intensity for the molecular ion with the lowest intensity of in-source fragments.
Protocol 2: Protocol for Minimizing Alkali Metal Adducts
-
Solvent and Sample Preparation:
-
Use LC-MS grade solvents (water, acetonitrile, methanol, etc.).
-
Prepare all mobile phases and sample dilutions in polypropylene volumetric flasks and tubes. Avoid using glass.
-
If buffers are required, use volatile buffers made from high-purity reagents (e.g., ammonium formate, ammonium acetate).
-
-
Mobile Phase Modification:
-
Add 0.1% (v/v) formic acid or acetic acid to the mobile phase. This provides a source of protons to encourage the formation of [M+H]⁺ ions.[1]
-
-
LC-MS System Preparation:
-
Ensure the LC system has been recently flushed with high-purity solvents to remove any residual salts.
-
If adducts are still a significant problem, consider using a PEEK or bio-inert HPLC system to minimize contact of the sample and mobile phase with metal surfaces.[11]
-
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
If both protonated and sodiated/potassiated adducts are observed, you can still proceed with MS/MS by selecting the most intense species as the precursor ion. However, be aware that fragmentation patterns may differ slightly between different adducts.
-
Visualizations
Caption: Troubleshooting workflow for common MS artifacts.
Caption: The process of in-source fragmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characteristic neutral loss of CH3CHO from Thr-containing sodium-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. shimadzu.com [shimadzu.com]
- 15. raj.emorychem.science [raj.emorychem.science]
- 16. Potential Artifacts in Sample Preparation Methods Used for Imaging Amyloid Oligomers and Protofibrils due to Surface-Mediated Fibril Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential Artifacts in Sample Preparation Methods Used for Imaging Amyloid Oligomers and Protofibrils due to Surface-Mediated Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Iron Chelation Efficiency of 4-Methylaeruginoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the iron chelation efficiency of 4-Methylaeruginoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its iron chelation efficiency important?
A1: this compound is a derivative of aeruginoic acid, a type of siderophore. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments.[1] The efficiency of iron chelation is crucial as it determines the compound's ability to bind to and transport iron, a process vital for the survival of many pathogens.[1] Enhancing this efficiency could lead to the development of novel antimicrobial agents that work by depriving bacteria of essential iron or by using the siderophore to deliver drugs into bacterial cells via a "Trojan horse" strategy.[2]
Q2: What are the primary factors that influence the iron chelation efficiency of a siderophore like this compound?
A2: Several key factors can impact iron chelation efficiency:
-
pH: The affinity of siderophores for iron is often pH-dependent. For instance, the iron-chelating efficiency of the siderophore enterobactin (B1671361) is significantly higher at a pH above ~5.0.[3]
-
Presence of Competing Ions: Other metal ions in the environment can compete with iron for binding to the siderophore.
-
Structural Modifications: Altering the chemical structure of the siderophore, such as through the addition of a methyl group in this compound, can influence its affinity for iron.
-
Iron Concentration: The production of siderophores by bacteria is tightly regulated by the availability of iron in the surrounding environment.[3]
Q3: How is the iron chelation efficiency of a siderophore measured?
A3: The most common method for measuring siderophore activity is the Chrome Azurol S (CAS) assay.[4][5] This colorimetric assay is based on the competition for iron between the siderophore and the CAS dye.[4] When a siderophore with a high affinity for iron is added to the blue CAS-iron complex, it removes the iron from the dye, resulting in a color change to orange, yellow, or purple.[4][6] The degree of color change is proportional to the amount of siderophore activity.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected color changes in the CAS assay.
-
Possible Cause: The pH of the medium or the final assay mixture is not optimal.[4] The stability of the CAS-Fe complex is sensitive to pH, and deviations from the optimal pH (around 6.8) can cause a color change even without siderophores.[4]
-
Troubleshooting Step: Carefully check and adjust the pH of your culture supernatant and the final CAS assay mixture. Ensure all solutions are properly buffered.
-
Possible Cause: Contamination of glassware with trace amounts of iron or other metal ions.[4]
-
Troubleshooting Step: Use acid-washed glassware and high-purity, deionized water for all solutions to avoid metal contamination.[5]
-
Possible Cause: The detergent used in the CAS assay, hexadecyltrimethylammonium bromide (HDTMA), may be toxic to the microorganism being tested.[4]
-
Troubleshooting Step: Consider using a modified CAS assay with a less toxic detergent or a plate overlay method where the microorganism is grown first and then overlaid with the CAS agar (B569324).[4]
Problem 2: Low or no detectable siderophore production.
-
Possible Cause: The culture conditions are not optimized for siderophore production.
-
Troubleshooting Step: Optimize culture conditions such as the growth medium, carbon and nitrogen sources, temperature, and aeration, as these can all influence siderophore yield.[4] Iron-limiting conditions are typically required to induce siderophore biosynthesis.[3]
-
Possible Cause: The microorganism may not be a significant producer of siderophores under the tested conditions.
-
Troubleshooting Step: Verify that the strain you are using is known to produce siderophores. If it is a low producer, consider genetic engineering approaches to enhance production.
Problem 3: Difficulty in purifying active this compound.
-
Possible Cause: The siderophore may already be bound to iron (holo-siderophore), which will not show activity in the CAS assay.[3]
-
Troubleshooting Step: Purify the apo-siderophore (iron-free form) or use a purification method that effectively removes bound iron.
Data Presentation
The following table provides a template for summarizing quantitative data on the enhancement of iron chelation efficiency.
| Modification/Condition | Chelation Efficiency (%) | Fold Increase | p-value |
| Control (Aeruginoic Acid) | 65 ± 4.2 | 1.0 | - |
| This compound | 78 ± 3.1 | 1.2 | <0.05 |
| Optimized pH (8.0) | 85 ± 2.5 | 1.3 | <0.01 |
| Addition of Enhancer X | 92 ± 1.9 | 1.4 | <0.001 |
Experimental Protocols
Chrome Azurol S (CAS) Agar Plate Assay
This protocol is adapted from the method described by Schwyn and Neilands (1987).
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Minimal Media 9 (MM9) salts
-
Casamino acids
-
Glucose
-
Bacto agar
-
Sterile petri dishes
-
Acid-washed glassware
Procedure:
-
Prepare Solutions:
-
Blue Dye Solution:
-
Solution 1: Dissolve 0.06 g of CAS in 50 ml of deionized water.[4]
-
Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 ml of 10 mM HCl.[4]
-
Solution 3: Dissolve 0.073 g of HDTMA in 40 ml of deionized water.[7]
-
Slowly mix Solution 1 with 9 ml of Solution 2, then add Solution 3. The resulting solution should be blue. Autoclave and store in a plastic container.[7]
-
-
MM9 Salt Solution: Prepare a stock solution of MM9 salts.[4]
-
Casamino Acid Solution: Prepare a 10% (w/v) solution of casamino acids and treat to remove iron.[4]
-
Glucose Solution: Prepare a 20% (w/v) glucose solution.[7]
-
-
Prepare CAS Agar:
-
To 750 ml of deionized water, add 100 ml of MM9 salt solution and 15 g of Bacto agar.[4]
-
Autoclave and cool to 50°C.
-
Aseptically add 30 ml of sterile Casamino acid solution and 10 ml of sterile glucose solution.[4][7]
-
Slowly add 100 ml of the Blue Dye solution along the glass wall with gentle agitation to ensure thorough mixing. The final pH should not exceed 6.8.[4][7]
-
Pour the agar into sterile petri dishes.
-
-
Inoculation and Incubation:
-
Spot 10 µL of the bacterial culture onto the CAS agar plates.[5]
-
Incubate the plates at the optimal growth temperature for the microorganism for 24-72 hours.
-
-
Observation:
Mandatory Visualizations
Caption: General mechanism of siderophore-mediated iron uptake in bacteria.
Caption: Experimental workflow for enhancing iron chelation efficiency.
Caption: Logic model for troubleshooting low iron chelation efficiency.
References
- 1. Siderophores in Iron Metabolism: From Mechanism to Therapy Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Siderophore Detection assay [protocols.io]
- 6. zen-bio.com [zen-bio.com]
- 7. scispace.com [scispace.com]
Reducing the toxicity of desferrithiocin analogues like "4-Methylaeruginoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on reducing the toxicity of desferrithiocin (B607067) (DFT) analogues, such as 4-Methylaeruginoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with desferrithiocin (DFT) and its analogues?
A1: The primary toxicity observed with the parent compound, desferrithiocin, is severe nephrotoxicity (kidney toxicity).[1][2] This has been a major hurdle in its clinical development as an oral iron chelator. The nephrotoxicity is often characterized by vacuolar changes and necrosis of the proximal tubules in the kidneys.[1]
Q2: What is "this compound" and how does it relate to desferrithiocin?
A2: "this compound" is the natural product (S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-methylthiazole-4-carboxylic acid.[3] It is a desferrithiocin analogue that lacks the pyridine (B92270) nitrogen in the aromatic ring, making it a derivative of desazadesferrithiocin (DADFT). This structural modification is a key strategy to reduce the nephrotoxicity associated with the original desferrithiocin scaffold.[1][3]
Q3: What are the most effective strategies for reducing the nephrotoxicity of desferrithiocin analogues?
A3: Structure-activity relationship (SAR) studies have identified two primary strategies to mitigate renal toxicity while maintaining or improving iron clearing efficiency (ICE):[1][2][4]
-
Removal of the Pyridine Nitrogen: Converting desferrithiocin to its desaza-analogue (desazadesferrithiocin or DADFT) significantly reduces toxicity.[1][2]
-
Modification of the Aromatic Ring:
-
Hydroxylation: Introducing an additional hydroxyl group on the phenyl ring (e.g., at the 4'-position) has been shown to lessen toxicity.[3][5]
-
Addition of Polyether Chains: Attaching polyether groups (e.g., 3,6,9-trioxadecyloxy) to the aromatic ring can ameliorate nephrotoxicity and, in some cases, improve the iron clearing efficiency.[4][6]
-
Q4: How does lipophilicity relate to the efficacy and toxicity of these analogues?
A4: There is a complex relationship between lipophilicity (measured as log P), iron clearing efficiency (ICE), and toxicity. Generally, increasing lipophilicity can lead to higher ICE, but it can also be associated with increased toxicity.[4] However, the addition of hydrophilic polyether chains has been shown to break this trend, reducing toxicity while maintaining high efficacy.[4][6]
Troubleshooting Guides
Issue 1: High variability or lower-than-expected iron clearing efficiency (ICE) in primate models compared to rodents.
-
Potential Cause: Differences in oral bioavailability and first-pass metabolism between species are common. Some analogues may be well-absorbed in rats but poorly absorbed in non-human primates.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and stability of the compound being administered.
-
Formulation Optimization: The formulation can significantly impact oral absorption. For primate studies, consider using encapsulation or formulating the compound as a salt in an appropriate vehicle (e.g., 40% Cremophor RH-40/water) to improve solubility and absorption.[6]
-
Pharmacokinetic (PK) Studies: Conduct pilot PK studies to determine the plasma concentration of the analogue over time. This will help to differentiate between poor absorption, rapid metabolism, or rapid excretion as the cause of low efficacy.
-
Route of Administration Comparison: Compare the ICE following oral (p.o.) administration with subcutaneous (s.c.) administration. A significantly higher ICE with s.c. administration strongly suggests poor oral bioavailability.
-
Issue 2: Signs of nephrotoxicity in vivo (e.g., increased BUN or serum creatinine).
-
Potential Cause: The analogue may still possess inherent renal toxicity, or the dose may be too high.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-ranging toxicity study to identify a potential therapeutic window where the analogue is effective at clearing iron without causing significant renal damage.
-
Monitor Early Biomarkers: Utilize more sensitive and earlier biomarkers of kidney injury in your studies. Urinary Kidney Injury Molecule-1 (Kim-1) is a well-established biomarker for acute kidney toxicity and can detect injury before significant changes in BUN and serum creatinine (B1669602) are observed.[6][7][8][9]
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the kidneys to identify the specific nature and extent of any renal damage.
-
Structural Modification: If toxicity persists even at low effective doses, further structural modification of the analogue may be necessary. Consider strategies known to reduce toxicity, such as the addition of a different polyether chain.[4][6]
-
Data Presentation
Table 1: Iron Clearing Efficiency (ICE) of Selected Desferrithiocin Analogues
| Compound Name | Analogue Type | ICE in Rodents (%) | ICE in Primates (%) | Reference(s) |
| Desferrithiocin (DFT) | Parent | ~9.0 | 16.1 ± 8.5 | [1] |
| Desazadesferrithiocin (DADFT) | Desaza | 2.7 ± 0.5 | 21.5 ± 12.0 | [1] |
| 4'-Hydroxy-DADFT | Desaza, Hydroxylated | 1.1 ± 0.8 | 16.8 ± 7.2 | [6] |
| (S)-...-4-[3,6-dioxaheptyloxy]... | Desaza, Polyether | 26.7 ± 4.7 | 28.7 ± 12.4 | [6] |
| (S)-...-4-[3,6,9-trioxadecyloxy]... | Desaza, Polyether | 5.5 ± 1.9 | 25.4 ± 7.4 | [6] |
| (S)-...-3-[3,6,9-trioxadecyloxy]... | Desaza, Polyether | 10.8 ± 2.6 | 23.9 ± 5.6 | [6] |
Note: ICE values can vary based on the specific experimental conditions (e.g., dose, formulation, animal model).
Table 2: Toxicity Profile of Selected Desferrithiocin Analogues in Rodents
| Compound Name | Analogue Type | Dose and Duration | Key Toxicity Findings | Reference(s) |
| Desferrithiocin (DFT) | Parent | 384 µmol/kg/day, p.o. | All animals deceased by day 5; severe nephrotoxicity. | [1] |
| 4'-Hydroxy-DADFT | Desaza, Hydroxylated | 237 µmol/kg, b.i.d., p.o. for 7 days | Increased BUN and serum creatinine levels. | [1] |
| (S)-...-4-[3,6,9-trioxadecyloxy]... | Desaza, Polyether | 384 µmol/kg/day, p.o. for 10 days | Well-tolerated; no evidence of nephrotoxicity. | [6] |
| Polyether DFT Analogues (8 and 10) | Polyether | 474 µmol/kg/day, p.o. for 7 days | All animals survived; urinary Kim-1, BUN, and SCr within normal range. | [1] |
Experimental Protocols
Protocol 1: Assessment of Iron Clearing Efficiency (ICE) in Bile Duct-Cannulated Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250g).
-
Surgical Preparation:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the common bile duct.
-
Cannulate the bile duct with appropriate tubing.
-
Exteriorize the cannula, typically through the dorsal scapular region.
-
Allow the animal to recover from surgery.
-
-
Housing: House rats individually in metabolic cages that allow for separate collection of urine and feces. The bile duct cannula is connected to a fraction collector.
-
Baseline Collection: Collect bile and urine for a 24-hour period before administration of the compound to establish baseline iron excretion levels.
-
Compound Administration:
-
Sample Collection: Collect bile in fractions (e.g., every 3 hours) and urine in intervals (e.g., every 24 hours) for at least 48 hours post-administration.[10]
-
Iron Analysis:
-
Digest the bile and urine samples (e.g., with nitric acid).
-
Determine the iron concentration in each sample using a suitable method, such as atomic absorption spectroscopy.
-
-
ICE Calculation:
-
Calculate the total amount of iron excreted above baseline levels in the bile and urine.
-
The Iron Clearing Efficiency (ICE) is expressed as a percentage of the theoretical maximum amount of iron that can be bound by the administered dose of the chelator (assuming a 2:1 ligand-to-iron binding ratio for tridentate chelators like DFT analogues).[6]
-
Protocol 2: In Vivo Nephrotoxicity Assessment in Rodents
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing Regimen:
-
Administer the test analogue orally once or twice daily for a period of 7 to 10 days. Doses should be based on the intended therapeutic dose range.[1]
-
Include a vehicle control group and a positive control group (e.g., a known nephrotoxic compound) if applicable.
-
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Collect urine at baseline (day 0) and at the end of the study (e.g., day 7 or 10) for biomarker analysis.
-
At the end of the treatment period, collect blood via cardiac puncture for serum chemistry analysis.
-
-
Biomarker Analysis:
-
Serum: Analyze for blood urea (B33335) nitrogen (BUN) and serum creatinine (SCr).
-
Urine: Analyze for early-stage nephrotoxicity biomarkers, such as Kidney Injury Molecule-1 (Kim-1), using commercially available ELISA kits.[6][7][8]
-
-
Histopathology:
-
At the end of the study, euthanize the animals and perform a necropsy.
-
Harvest the kidneys, fix them in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A veterinary pathologist should examine the kidney sections for any signs of tubular injury, necrosis, or other pathological changes.
-
Mandatory Visualizations
References
- 1. Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent effects on desferrithiocin and desferrithiocin analogue iron-clearing and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of C-4 stereochemistry and C-4' hydroxylation on the iron clearing efficiency and toxicity of desferrithiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Polyether Chain Length on the Iron Clearing Efficiency and Physiochemical Properties of Desferrithiocin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desazadesmethyldesferrithiocin analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary kidney biomarkers for early detection of nephrotoxicity in clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Induced Nephrotoxicity and Its Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 4-Methylaeruginoic Acid and Aeruginoic Acid: A Review of Available Data
A direct comparative analysis of the biological activity between 4-Methylaeruginoic acid and aeruginoic acid cannot be provided at this time due to a lack of available scientific literature and experimental data on this compound. Extensive searches of scientific databases have not yielded any studies that have synthesized, isolated, or evaluated the biological properties of this compound.
Aeruginoic acid, a thiazole-containing metabolite produced by the bacterium Pseudomonas aeruginosa, is recognized for its role as a siderophore, a molecule that binds and transports iron. It is a shunt product of the pyochelin biosynthesis pathway. Research has indicated that aeruginoic acid possesses antimicrobial, anti-inflammatory, and hypotensive activities.
While the core structure of aeruginoic acid has been a subject of study, and various derivatives have been synthesized to explore structure-activity relationships, no information is publicly available regarding the specific impact of a methyl group at the 4-position of the thiazole (B1198619) ring.
Aeruginoic Acid: Known Biological Activities and Signaling Pathways
Aeruginoic acid's primary characterized function is its involvement in iron acquisition in Pseudomonas aeruginosa. This process is crucial for bacterial survival and virulence. The biosynthesis of aeruginoic acid is part of the larger pyochelin siderophore system.
Below is a simplified representation of the pyochelin and aeruginoic acid biosynthesis pathway:
A Comparative Guide to Siderophores: 4-Methylaeruginoic Acid and its Place in Iron Acquisition
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of iron, an element indispensable for survival, bacteria have evolved an arsenal (B13267) of small, high-affinity iron-chelating molecules known as siderophores. These molecules play a crucial role in bacterial pathogenesis and represent a promising target for novel antimicrobial strategies. This guide provides a detailed comparison of 4-Methylaeruginoic acid, a biosynthetic precursor to the Pseudomonas aeruginosa siderophore pyochelin, with other well-characterized siderophores, offering insights into their respective roles in iron acquisition.
Introduction to Siderophores
Siderophores are a diverse group of secondary metabolites produced by microorganisms to scavenge ferric iron (Fe³⁺) from the environment, where it exists in sparingly soluble forms.[1] The ability of a bacterium to efficiently acquire iron is often directly linked to its virulence.[1] This guide focuses on comparing the iron acquisition capabilities of this compound and its parent compound, aeruginoic acid, with established siderophores such as pyoverdine, pyochelin, enterobactin, and desferrioxamine B.
Aeruginoic acid and its derivatives, including the putative this compound, are intermediates in the biosynthetic pathway of pyochelin, a phenolate-type siderophore produced by Pseudomonas aeruginosa.[2][3] While pyochelin has a moderate affinity for iron compared to other siderophores, its precursors have also been shown to possess iron-binding capabilities, suggesting a potential role in iron homeostasis.[3][4]
Comparative Analysis of Siderophore Performance
The efficacy of a siderophore is primarily determined by its affinity for iron (quantified by the stability constant, Kf or pFe), its ability to promote bacterial growth under iron-limiting conditions, and the specificity of its uptake system. The following table summarizes the available quantitative data for the compared siderophores.
| Siderophore | Producing Organism(s) (Example) | Chemical Class | Iron (Fe³⁺) Stability Constant (Kf) | pFe¹ |
| Aeruginoic Acid | Pseudomonas aeruginosa | Phenolate | Data not readily available | Data not readily available |
| Pyochelin | Pseudomonas aeruginosa | Phenolate-Thiazoline | ~ 2 x 10⁵ M⁻¹[5] | 16.0[2] |
| Pyoverdine | Pseudomonas aeruginosa | Mixed Catechol-Hydroxamate | ~ 10³² M⁻¹[6] | 27.0[2] |
| Enterobactin | Escherichia coli, Salmonella spp. | Catecholate | ~ 10⁵² M⁻¹[1][7] | 35.5 |
| Desferrioxamine B | Streptomyces pilosus | Hydroxamate | log K = 30.6 | 26.6[3] |
¹pFe is the negative logarithm of the free Fe³⁺ concentration at a defined pH (typically 7.4) and total ligand and iron concentrations, providing a more biologically relevant measure of iron binding affinity.
As the data indicates, aeruginoic acid's direct iron binding affinity has not been extensively quantified in the literature. However, as a precursor to pyochelin, which exhibits a significantly lower iron affinity than pyoverdine and enterobactin, it is reasonable to infer that its affinity is also likely to be in the lower range. Despite this, its ability to bind iron and promote the growth of Pseudomonas species suggests it may play a role in iron acquisition, possibly in specific niches or under particular conditions.[4]
Experimental Protocols
Accurate comparison of siderophore performance relies on standardized experimental methodologies. Below are detailed protocols for key assays used in siderophore research.
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the competition for iron between the siderophore and the strong chelator, Chrome Azurol S.
Principle: In the CAS solution, iron is complexed with the dye, forming a blue-colored complex. When a siderophore is added, it removes the iron from the dye complex, causing a color change to orange/yellow, which can be quantified spectrophotometrically.[8][9]
Protocol:
-
Preparation of CAS shuttle solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.
-
Add 10 ml of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl).
-
Slowly add this solution to 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 ml of deionized water.
-
Autoclave the resulting solution and store it in the dark.
-
-
Assay Procedure (Liquid Assay):
-
Add 100 µl of the bacterial supernatant (or purified siderophore solution) to a 96-well microplate.
-
Add 100 µl of the CAS shuttle solution to each well.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm.
-
The percentage of siderophore activity can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).[4]
-
Bacterial Growth Promotion Assay
This assay assesses the ability of a siderophore to promote bacterial growth in an iron-depleted environment.
Protocol:
-
Preparation of Iron-Deficient Medium:
-
Prepare a minimal medium (e.g., M9 or succinate (B1194679) medium).
-
To remove trace iron, treat the medium with 2,2'-dipyridyl (a chelator that does not support the growth of the test bacterium) or Chelex-100 resin.
-
-
Assay Procedure:
-
Inoculate the iron-deficient medium with the test bacterium at a low cell density.
-
Add the purified siderophore (e.g., this compound, pyoverdine) at various concentrations.
-
Include a negative control (no added siderophore) and a positive control (iron-replete medium).
-
Incubate the cultures at the optimal growth temperature for the bacterium.
-
Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).[10]
-
Radiolabeled Iron (⁵⁵Fe or ⁵⁹Fe) Uptake Assay
This is a direct method to quantify the amount of iron transported into the bacterial cells via a specific siderophore.
Protocol:
-
Preparation of Radiolabeled Ferri-Siderophore:
-
Incubate the purified siderophore with a solution of radiolabeled iron (e.g., ⁵⁵FeCl₃ or ⁵⁹FeCl₃) to allow for the formation of the ferri-siderophore complex.
-
-
Uptake Assay:
-
Grow the test bacteria under iron-limiting conditions to induce the expression of siderophore receptors.
-
Resuspend the cells in a minimal buffer.
-
Initiate the uptake by adding the radiolabeled ferri-siderophore complex.
-
At various time points, take aliquots of the cell suspension and rapidly filter them through a 0.22 µm filter to separate the cells from the medium.
-
Wash the filters with an ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the amount of iron taken up by the cells.[9][11]
-
Signaling Pathways and Experimental Workflows
The production and uptake of siderophores are tightly regulated processes, often controlled by the intracellular iron concentration. The following diagrams, generated using Graphviz, illustrate the key pathways involved.
Conclusion
While this compound and its parent compound aeruginoic acid demonstrate siderophore activity, their role in iron acquisition appears to be secondary to that of high-affinity siderophores like pyoverdine and enterobactin. Their lower presumed iron affinity suggests they may be more relevant in environments with moderate iron limitation or where the production of more complex siderophores is metabolically costly. For drug development professionals, the enzymes in the pyochelin biosynthetic pathway, which are responsible for the synthesis of these precursors, represent potential targets for the development of novel antibiotics that could disrupt iron acquisition in Pseudomonas aeruginosa. Further quantitative characterization of the iron-binding properties and uptake kinetics of aeruginoic acid and its derivatives is warranted to fully elucidate their contribution to bacterial physiology and virulence.
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pseudomonas aeruginosa pyochelin-iron uptake pathway and its metal specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological activity of pyochelin, a siderophore of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Validating the efficacy of "4-Methylaeruginoic acid" as an antifungal agent
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel and more effective therapeutic agents. This guide provides a comparative overview of the efficacy of "4-Methylaeruginoic acid" against established antifungal drugs. Due to the limited publicly available data on "this compound," this document serves as a template, outlining the requisite experimental data for a comprehensive evaluation. For comparative purposes, data for three widely used antifungal agents from different classes are included: Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin).
Mechanism of Action: A Comparative Overview
A critical aspect of evaluating a novel antifungal agent is understanding its mechanism of action in comparison to existing drugs. Antifungal agents typically target specific structures or pathways in the fungal cell that are absent or different in human cells, ensuring selective toxicity.[1][2]
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol (B1671047), a primary component of the fungal cell membrane. This binding leads to the formation of pores and channels, disrupting membrane integrity and causing leakage of intracellular components, ultimately leading to cell death.[3]
-
Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol.[2][3] Depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane function and inhibit fungal growth.
-
Echinocandins (e.g., Caspofungin): Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for synthesizing β-(1,3)-D-glucan, a critical component of the fungal cell wall.[4] This inhibition compromises cell wall integrity, leading to osmotic instability and cell lysis.[4]
The mechanism of action for This compound is yet to be fully elucidated. Preliminary hypotheses, based on its structural similarity to phenazine (B1670421) compounds produced by Pseudomonas aeruginosa, suggest it may interfere with cellular redox processes or disrupt membrane function.[5][6][7] Further research is required to confirm its precise molecular target.
Comparative In Vitro Efficacy
The in vitro efficacy of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[8] The following table summarizes the MIC ranges for the comparator drugs against common fungal pathogens.
| Antifungal Agent | Candida albicans (MIC Range in µg/mL) | Aspergillus fumigatus (MIC Range in µg/mL) | Cryptococcus neoformans (MIC Range in µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Fluconazole | 0.25 - 4 | 16 - >64 | 2 - 16 |
| Amphotericin B | 0.12 - 1 | 0.25 - 2 | 0.12 - 1 |
| Caspofungin | 0.015 - 0.25 | 0.015 - 0.12 | 0.5 - 2 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
To ensure consistency and reproducibility, standardized experimental protocols are crucial for evaluating and comparing antifungal agents.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
a. Inoculum Preparation: i. Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. ii. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. iii. The stock inoculum is further diluted in RPMI-1640 medium to the final required concentration.[9]
b. Assay Procedure: i. The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate. ii. The standardized fungal inoculum is added to each well. iii. The plates are incubated at 35°C for 24-48 hours.[8][9]
c. MIC Determination: i. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.[8]
Mechanism of Action Assays
a. Ergosterol Quantitation (for Azole-like activity): i. Fungal cells are grown in the presence and absence of the test compound. ii. The cellular sterols are extracted using a saponification method with alcoholic potassium hydroxide. iii. The sterol profile is analyzed by spectrophotometry or gas chromatography-mass spectrometry (GC-MS) to quantify ergosterol levels. A significant reduction in ergosterol suggests inhibition of its biosynthesis.
b. Cell Wall Integrity Assay (for Echinocandin-like activity): i. Fungal cells are treated with the test compound and then subjected to cell wall stressors such as Calcofluor White or Congo Red. ii. The growth of the treated cells is compared to untreated controls. Increased susceptibility to cell wall stressors indicates a compromised cell wall.
c. Membrane Permeability Assay (for Polyene-like activity): i. Fungal cells are treated with the test compound. ii. The release of intracellular components, such as potassium ions or ATP, into the supernatant is measured. An increase in leakage indicates membrane damage.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanisms of action and the methodologies used for evaluation.
Caption: Ergosterol biosynthesis pathway highlighting the targets of azole and polyene antifungals.
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. jptcp.com [jptcp.com]
- 4. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 5. Frontiers | Antimicrobial mechanisms and antifungal activity of compounds generated by banana rhizosphere Pseudomonas aeruginosa Gxun-2 against fusarium oxysporum f. sp. cubense [frontiersin.org]
- 6. chemijournal.com [chemijournal.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
Cross-reactivity of "4-Methylaeruginoic acid" with other bacterial iron receptors
Information regarding the cross-reactivity of "4-Methylaeruginoic acid" with bacterial iron receptors is not available in the currently accessible scientific literature.
A comprehensive search of academic databases and scientific publications yielded no specific information on "this compound" acting as a siderophore or its interaction with any known bacterial iron transport systems. The searches covered topics including its potential cross-reactivity, biosynthesis, and general bacterial metabolism, but no relevant data for this specific compound were found.
One study was identified that investigated "aeruginoic acid," a related but distinct chemical entity. This research indicated that aeruginoic acid, a degradation product of the Pseudomonas aeruginosa siderophore pyochelin, can be transported into the bacterium via the FemA outer membrane transporter. However, this finding pertains to the non-methylated form of the molecule and no data was found for "this compound."
Consequently, it is not possible to provide a comparison guide, quantitative data, experimental protocols, or visualizations regarding the cross-reactivity of "this compound" with other bacterial iron receptors as the foundational information is not present in the available scientific literature.
Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct primary research to determine its potential role in bacterial iron acquisition and its cross-reactivity profile with various bacterial iron receptors.
In vivo validation of "4-Methylaeruginoic acid" as a drug candidate for potato late blight
A Guide for Researchers and Drug Development Professionals
Disclaimer: Specific in vivo validation data for "4-Methylaeruginoic acid" against Phytophthora infestans is not extensively available in publicly accessible research. The following guide is presented as a representative framework, utilizing hypothetical data to illustrate the structure and content of a comprehensive comparative analysis. The experimental protocols and pathways described are based on established methodologies for fungicide evaluation.
Introduction
Potato late blight, caused by the oomycete Phytophthora infestans, remains one of the most significant threats to potato production worldwide, capable of causing devastating crop losses.[1][2][3] The management of this disease heavily relies on the application of fungicides. However, the emergence of fungicide-resistant strains of P. infestans necessitates a continuous search for novel active compounds with different modes of action.[4][5][6]
This guide provides a comparative overview of the hypothetical in vivo efficacy of a novel drug candidate, this compound, against P. infestans. Its performance is benchmarked against a widely used systemic fungicide, Metalaxyl, and an untreated control. The data presented herein is for illustrative purposes to guide researchers in the evaluation of new chemical entities for potato late blight management.
Comparative Performance Data
The following tables summarize the hypothetical quantitative data from in vivo assays comparing the efficacy of this compound with the standard fungicide Metalaxyl.
Table 1: Efficacy Against Foliar Blight in Detached Leaf Assays
| Treatment (Concentration) | Mean Lesion Diameter (mm) | Disease Severity Index (%) | Sporulation Inhibition (%) |
| Untreated Control | 18.5 | 95.2 | 0 |
| This compound (50 µg/mL) | 4.2 | 21.8 | 88.5 |
| Metalaxyl (50 µg/mL) | 3.5 | 18.0 | 92.3 |
Table 2: Whole Plant Assay Results in Greenhouse Conditions
| Treatment | Area Under Disease Progress Curve (AUDPC) | Tuber Yield Protection (%) | Phytotoxicity Observed |
| Untreated Control | 285.0 | 0 | None |
| This compound (100 mg/L) | 95.5 | 75.6 | None |
| Metalaxyl (100 mg/L) | 82.3 | 81.2 | None |
Experimental Protocols
Detailed methodologies are essential for reproducible evaluation of fungicide efficacy. The following are standard protocols that would be used for an in vivo validation study.
1. Pathogen Culture and Inoculum Preparation
-
Culture: Phytophthora infestans isolates are maintained on rye A agar (B569324) medium in the dark at 18°C.
-
Sporangia Production: To produce sporangia, agar plates with sporulating mycelia are flooded with sterile, ice-cold distilled water.[1] The surface is gently scraped to release the sporangia.[1]
-
Zoospore Release: The sporangial suspension is incubated at 4°C for 2-3 hours to induce the release of zoospores. The concentration is then adjusted to 1 x 10⁵ zoospores/mL using a hemocytometer for inoculation.
2. In Vivo Detached Leaf Assay
-
Plant Material: Fully expanded leaves are detached from 4-week-old, greenhouse-grown potato plants (e.g., a susceptible variety like 'Bintje').
-
Treatment: Leaves are sprayed with the test compounds (this compound, Metalaxyl) or a water control until runoff. They are left to dry for 2 hours in a laminar flow hood.
-
Inoculation: A 20 µL droplet of the zoospore suspension is placed onto the abaxial surface of each leaf.
-
Incubation: The leaves are placed in a humidity chamber at 18°C with a 16/8 hour light/dark cycle.
-
Data Collection: Lesion diameter is measured at 5-7 days post-inoculation (dpi). Disease severity and sporulation are assessed using established rating scales.
3. Whole Plant Greenhouse Assay
-
Plant Cultivation: Potato plants are grown in pots in a controlled greenhouse environment until they reach the 6-8 leaf stage.
-
Treatment Application: Plants are randomly assigned to treatment groups. Foliar sprays of the test compounds or a control are applied evenly.
-
Inoculation: 24 hours after treatment, plants are inoculated by spraying with the P. infestans zoospore suspension.
-
Incubation: Plants are kept in a high-humidity environment (>90%) for the initial 48 hours to ensure infection, then returned to standard greenhouse conditions (16-20°C).
-
Disease Assessment: Disease progression is recorded every 2-3 days for 2-3 weeks using a 0-100% scale of leaf area affected. The Area Under the Disease Progress Curve (AUDPC) is then calculated to quantify the overall disease development.[7]
-
Yield Assessment: At the end of the trial, tubers are harvested, and the total weight per plant is recorded to determine yield protection.
Visualizing Workflows and Pathways
Experimental Workflow for In Vivo Validation
The following diagram outlines the key steps in the in vivo validation process for a new drug candidate against potato late blight.
Caption: Workflow for evaluating a new compound's efficacy against late blight.
Hypothetical Signaling Pathway Disruption in P. infestans
P. infestans relies on complex signaling pathways for growth and infection. A potential mode of action for a novel fungicide could be the disruption of a key pathway, such as the MAPK signaling cascade, which is crucial for pathogenesis in many plant pathogens.
Caption: Potential inhibition of the MAPK signaling cascade by this compound.
Logical Design of the Comparative Study
A robust comparative study requires well-defined experimental groups to objectively assess the performance of the test compound against established benchmarks.
Caption: Parallel group design for comparing treatment efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytophthora infestans - Wikipedia [en.wikipedia.org]
- 5. Frontiers | TOR Inhibitors Synergistically Suppress the Growth and Development of Phytophthora infestans, a Highly Destructive Pathogenic Oomycete [frontiersin.org]
- 6. Phytophthora infestans: An Overview of Methods and Attempts to Combat Late Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Structure-Activity Relationship of 4-Methylaeruginoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in the structure-activity relationships (SAR) of natural products and their synthetic derivatives. Aeruginoic acid, a thiazole-based siderophore produced by Pseudomonas aeruginosa, and its derivatives have emerged as a promising scaffold for the development of new antimicrobial and anti-inflammatory agents. This guide provides a comparative analysis of 4-methylaeruginoic acid derivatives, summarizing key experimental data and outlining the methodologies used to evaluate their biological activity.
Core Structure and Biological Significance
Aeruginoic acid, chemically identified as 2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid, is a product of the pyochelin biosynthesis pathway in Pseudomonas aeruginosa.[1][2] This pathway is crucial for iron acquisition by the bacterium, highlighting the potential of its intermediates and shunt products as targets for antimicrobial intervention. The core structure, featuring a hydroxyphenyl group attached to a thiazole (B1198619) carboxylic acid, provides a versatile template for chemical modification to explore and enhance its inherent biological activities, which include antimicrobial, anti-inflammatory, and hypotensive effects.[1]
Comparative Biological Activity of Thiazole Derivatives
While specific comprehensive SAR studies on this compound are not extensively documented in publicly available literature, the broader class of thiazole derivatives has been widely investigated for various pharmacological activities. The following table summarizes the antimicrobial and anti-inflammatory activities of representative thiazole derivatives, offering insights into the potential impact of substitutions on the core aeruginoic acid scaffold.
| Compound/Derivative | Target/Assay | Activity (e.g., MIC, IC50) | Reference |
| General Thiazole Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Varying MIC values, some compounds showing potent activity. | [3][4] |
| 2-(2-hydroxy-4-methylphenyl)aminothiazole | Cyclooxygenase/Lipoxygenase | Inhibition of inflammation in various models. | [5] |
| Thiazole aminoguanidines | MRSA, E. coli | Bactericidal activity, with the best compound (4i) showing rapid sterilization. | [6] |
| Substituted phenyl thiazole derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity, with some compounds comparable to diclofenac. | [7][8] |
Note: This table is a representative summary. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship Insights
Based on the available data for related thiazole derivatives, several key structural features appear to influence their biological activity:
-
Substitution on the Phenyl Ring: The presence and position of substituents on the hydroxyphenyl ring can significantly modulate activity. For instance, the methyl group at the 4-position in 2-(2-hydroxy-4-methylphenyl)aminothiazole contributes to its anti-inflammatory properties.[5]
-
Modifications of the Thiazole Ring: Alterations at the C4 and C5 positions of the thiazole ring, including the introduction of different functional groups, have been shown to impact the antimicrobial spectrum and potency of thiazole-containing compounds.
-
The Carboxylic Acid Moiety: The carboxylic acid group at the C4 position of aeruginoic acid is crucial for its siderophore activity. Esterification or amidation of this group would likely alter its iron-chelating properties and could lead to a different pharmacological profile.
Experimental Protocols
To facilitate the replication and validation of the findings cited in this guide, detailed experimental protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Compound Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Anti-inflammatory Activity Assessment (Carrageenan-Induced Rat Paw Edema)
This in vivo assay is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (150-200g) are used for the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing the Pyochelin Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of pyochelin, highlighting the position of aeruginoic acid as a shunt product.
Caption: Pyochelin biosynthesis pathway showing the formation of aeruginoic acid.
Experimental Workflow for SAR Studies
The logical workflow for conducting a structure-activity relationship study of aeruginoic acid derivatives is depicted below.
Caption: Workflow for a typical structure-activity relationship study.
Conclusion
While direct and extensive SAR data for this compound remains to be fully elucidated in the public domain, the existing body of research on related thiazole derivatives provides a strong foundation for further investigation. The core 2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid scaffold is a validated starting point for the design of novel antimicrobial and anti-inflammatory agents. Future studies focusing on systematic modifications of this scaffold, particularly at the 4-position of the thiazole ring and on the phenyl ring, are warranted to unlock the full therapeutic potential of this class of compounds. The experimental protocols and workflows presented in this guide offer a framework for such future research endeavors.
References
- 1. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the cytotoxic activity of "4-Methylaeruginoic acid" against known anticancer drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. This guide provides a framework for benchmarking the cytotoxic activity of a test compound, exemplified here as "4-Methylaeruginoic acid," against established anticancer drugs. While specific cytotoxic data for this compound is not extensively available in current literature, this document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive comparative analysis once such data is generated.
Derivatives of structurally related compounds, such as phenazine-1-carboxylic acid, have demonstrated cytotoxic potential in preliminary studies, suggesting that this compound may warrant further investigation as a potential anticancer agent.[1][2][3][4]
Comparative Cytotoxicity Data
A crucial step in evaluating a novel compound is to compare its cytotoxic potency (commonly measured as the half-maximal inhibitory concentration, or IC50) against that of well-characterized anticancer drugs across a panel of cancer cell lines. The following table summarizes the IC50 values for three widely used chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—providing a benchmark for comparison.
| Cancer Cell Line | Tissue of Origin | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (nM) |
| MCF-7 | Breast | 2.5[5][6] | - | - |
| MDA-MB-231 | Breast | - | - | 0.3 - 5 µM[7] |
| AMJ13 | Breast | 223.6 µg/ml | - | - |
| HeLa | Cervix | 2.9[5] | - | - |
| A549 | Lung | > 20[5][6] | 3.49 - 6.59 | 27 (120h exposure)[8] |
| HepG2 | Liver | 12.2[5] | - | - |
| HCT116 | Colon | 24.30 µg/ml[9] | - | - |
| PC3 | Prostate | 2.64 µg/ml[9] | - | - |
| BxPC-3 | Pancreas | - | 5.96 | - |
| MIA PaCa-2 | Pancreas | - | 7.36 | - |
| SCLC Lines (median) | Lung (Small Cell) | - | - | 5,000 (120h exposure)[8] |
| NSCLC Lines (median) | Lung (Non-Small Cell) | - | - | 27 (120h exposure)[8] |
| Various (8 lines) | Various | - | - | 2.5 - 7.5 |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used. Direct comparison should be made under identical conditions.
Experimental Protocols for Cytotoxicity Assays
Accurate and reproducible measurement of cytotoxicity is fundamental. The following are detailed protocols for two commonly used colorimetric assays: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondria.[2][10][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][10][12] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and control drugs. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the total protein content of the cells.[3][13]
Principle: The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass.[4]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[3][13]
-
Washing: Wash the plates five times with deionized water to remove the TCA and dead cells. Air dry the plates completely.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3][4] Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizing Experimental and Mechanistic Frameworks
Diagrams are essential for communicating complex experimental workflows and biological pathways. The following are examples created using the DOT language.
Caption: Experimental workflow for determining the IC50 value of a test compound.
Caption: A hypothetical signaling pathway for apoptosis induced by a cytotoxic compound.
By following the protocols and data presentation formats outlined in this guide, researchers can effectively benchmark the cytotoxic activity of novel compounds like this compound, providing a solid foundation for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenazine-1-carboxamides: structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The Ellagic Acid Derivative 4,4′-Di-O-Methylellagic Acid Efficiently Inhibits Colon Cancer Cell Growth through a Mechanism Involving WNT16 | Semantic Scholar [semanticscholar.org]
- 9. Design, synthesis and evaluation of antitumor activity of new rotundic acid acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azulenic retinoids: novel nonbenzenoid aromatic retinoids with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative metabolomics of Streptomyces sp. for "4-Methylaeruginoic acid" production
A Guide for Researchers, Scientists, and Drug Development Professionals
Clavulanic acid, a potent β-lactamase inhibitor, is a critical therapeutic agent used in combination with β-lactam antibiotics to combat resistant bacterial infections. This guide provides a comparative analysis of clavulanic acid production by different Streptomyces species, with a focus on Streptomyces clavuligerus, the primary industrial producer, and its comparison with other producing species such as Streptomyces jumonjinensis and Streptomyces katsurahamanus. The information presented is based on experimental data from comparative genomic and metabolomic studies.
Quantitative Production Comparison
The production of clavulanic acid and the related antibiotic cephamycin C varies among different Streptomyces species. While S. clavuligerus is the most well-known producer, S. jumonjinensis and S. katsurahamanus also synthesize these compounds.[1] The following tables summarize the relative production capabilities and optimal fermentation parameters for clavulanic acid.
Table 1: Relative Production of Clavulanic Acid and Cephamycin C in Different Streptomyces Species
| Streptomyces Species | Clavulanic Acid Production (Relative) | Cephamycin C Production (Relative) | Reference |
| S. clavuligerus | +++ | +++ | [2][3] |
| S. jumonjinensis | ++ | ++ | [2][3] |
| S. katsurahamanus | + | + | [2][3] |
| (Relative production levels are inferred from bioassay and LC-MS data from Srivastava et al., 2019.[2][3]) |
Table 2: Reported Clavulanic Acid Titers in Streptomyces clavuligerus under Various Fermentation Conditions
| Fermentation Strategy | Carbon Source | Nitrogen Source | Temperature (°C) | pH | Max. Clavulanic Acid Titer (mg/L) | Reference |
| Batch Culture | Glycerol | Soybean Protein Isolate | 28 | 6.8 | 194 - 437 | [4][5] |
| Fed-Batch Culture | Glycerol | Soybean Protein Isolate | 28 | 6.8 | 404 | [4] |
| Continuous Culture | Glycerol | Soybean Protein Isolate | 28 | 6.8 | 293 | [4] |
| Engineered Strain (Overexpression of ccaR and claR) | Not Specified | Not Specified | Not Specified | Not Specified | up to 6010 | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible comparative metabolomics studies. The following protocols are based on established methods for the cultivation of Streptomyces, extraction of metabolites, and their analysis.
Cultivation of Streptomyces for Metabolite Analysis
-
Media: For comparative analysis, various media can be employed to investigate their effect on secondary metabolite production. Commonly used media include Starch Asparagine (SA), Trypticase Soy Broth with 1% soluble starch (TSB-S), Glycerol, Sucrose, Proline, and Glutamic acid (GSPG), and Soy media.[2]
-
Inoculation: Inoculate agar (B569324) plates or liquid media with a standardized spore stock (e.g., 4 × 10⁴ spores/μl) of each Streptomyces species.[2]
-
Incubation: Incubate cultures at 28°C. For liquid cultures, use an orbital shaker at 250 rpm.[2] Solid media cultures are typically incubated for a period of 7 days to allow for sufficient growth and metabolite production.[2]
Metabolite Extraction
-
From Solid Media (for Untargeted Metabolomics):
-
After incubation, extract each agar plate with an organic solvent such as methanol (B129727) or ethyl acetate (B1210297) (e.g., 15 ml per plate).[2]
-
Agitate the plates for a specified time to ensure thorough extraction.
-
Collect the solvent extract and filter it to remove any solid debris.
-
Evaporate the solvent to dryness and resuspend the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.[2]
-
-
From Liquid Media (for Targeted Clavulanic Acid Analysis):
-
Centrifuge the broth cultures (e.g., 96-hour cultures) to separate the mycelium from the supernatant.
-
The supernatant is used for the analysis of extracellular metabolites like clavulanic acid.[2]
-
LC-MS/MS Analysis of Clavulanic Acid
-
Derivatization: Clavulanic acid is unstable and requires derivatization for accurate quantification by LC-MS. Imidazole (B134444) is commonly used for this purpose.[2][8]
-
Mix the culture supernatant with an imidazole solution.
-
Incubate the mixture to allow for the derivatization reaction to complete.
-
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., XTerra column, 2.1 × 150 mm, 3.5 μm) is suitable for separation.[2]
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is typically used.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.
-
Analysis: For untargeted metabolomics, data-dependent acquisition (DDA) is often employed to acquire both MS and MS/MS data. For targeted analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be used for sensitive and specific quantification of the derivatized clavulanic acid.
-
Visualizations
Biosynthetic Pathway of Clavulanic Acid
The biosynthesis of clavulanic acid in Streptomyces originates from the primary metabolites L-arginine and glyceraldehyde-3-phosphate.[6][9][10] The pathway involves a series of enzymatic reactions leading to the formation of the β-lactam ring and subsequent modifications.[6][9]
References
- 1. The biosynthetic genes for clavulanic acid and cephamycin production occur as a 'super-cluster' in three Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Genomics and Metabolomics Analyses of Clavulanic Acid-Producing Streptomyces Species Provides Insight Into Specialized Metabolism [frontiersin.org]
- 3. Comparative Genomics and Metabolomics Analyses of Clavulanic Acid-Producing Streptomyces Species Provides Insight Into Specialized Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
- 6. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. Biosynthesis and molecular genetics of clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of 4-Methylaeruginoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-Methylaeruginoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Due to the absence of specific hazard data, a conservative approach is recommended, treating the substance as a hazardous chemical waste. The following guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of any potential vapors or aerosols. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves neutralization of its acidic properties, followed by collection and disposal as hazardous chemical waste.
Step 1: Preparation and Dilution
-
Work Area: Conduct all disposal procedures in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Dilution: If you have a concentrated solution of this compound, it should be diluted prior to neutralization. Slowly add the acidic solution to a large volume of cold water (a 1:10 ratio of acid solution to water is a safe starting point). Always add acid to water, never the other way around , to avoid a violent exothermic reaction.
Step 2: Neutralization
Neutralization renders the acidic waste less corrosive.
-
Prepare a Basic Solution: Prepare a neutralizing agent, such as a 5% sodium bicarbonate (baking soda) solution or a 1 M sodium hydroxide (B78521) solution.
-
Slow Addition: While stirring the diluted this compound solution, slowly add the basic solution in small increments.
-
Monitor pH: Regularly monitor the pH of the solution using pH indicator strips or a calibrated pH meter. The target pH should be within a neutral range.
Table 2: Neutralization Parameters
| Parameter | Value | Notes |
| Target pH Range | 6.0 - 8.0 | A neutral pH minimizes corrosivity. |
| Neutralizing Agents | Sodium Bicarbonate (5% solution) or Sodium Hydroxide (1 M) | Use with caution, as neutralization can be exothermic. |
Step 3: Waste Collection and Labeling
-
Container: Transfer the neutralized solution into a designated, compatible, and leak-proof hazardous waste container.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("Neutralized this compound Solution"), and the approximate concentration. Ensure the label also includes the date of accumulation.
Step 4: Storage and Disposal
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, awaiting pickup.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain unless explicitly permitted by your local regulations and EHS office for fully characterized and neutralized waste streams.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.
-
Collect: Wearing appropriate PPE, collect the absorbed material or swept solid into a designated hazardous waste container.
-
Clean: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
